Cetirizine Impurity C dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H27Cl3N2O3 |
|---|---|
分子量 |
461.8 g/mol |
IUPAC名 |
2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H |
InChIキー |
MUZLUPGCGALIKR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3Cl.Cl.Cl |
製品の起源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cetirizine Impurity C Dihydrochloride (B599025)
This document provides a comprehensive overview of Cetirizine Impurity C dihydrochloride, a known process-related impurity of Cetirizine. This guide details its chemical structure, physicochemical properties, and the experimental methodologies used for its isolation and characterization.
Chemical Identity and Structure
Cetirizine Impurity C is a positional isomer of the parent drug, Cetirizine. It is also known as the 2-Chloro Analog of Cetirizine or 2-Chlorocetirizine.[1][2][] The key structural difference lies in the position of the chlorine atom on the phenyl ring. In the active pharmaceutical ingredient (API) Cetirizine, the chlorine atom is at the para- (4-) position, whereas in Impurity C, it is located at the ortho- (2-) position.
-
IUPAC Name: (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy] acetic acid dihydrochloride.[1]
-
CAS Number: 83881-59-8 (for the free base).[1][2][][4][5][6]
-
Molecular Formula (as Dihydrochloride): C₂₁H₂₇Cl₃N₂O₃.[1][7][8]
The following diagram illustrates the structural relationship between Cetirizine and its Impurity C.
References
- 1. allmpus.com [allmpus.com]
- 2. Cetirizine EP Impurity C | 83881-59-8 | SynZeal [synzeal.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. CAS 83881-59-8 Cetirizine EP Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. This compound | C21H27Cl3N2O3 | CID 129318506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cetirizine dihydrochloride impurity C | IC46027 [biosynth.com]
- 9. Cetirizine Imp. C (EP) [chembk.com]
Technical Guide: Physical and Chemical Properties of Cetirizine Impurity C Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine (B192768), a second-generation histamine (B1213489) H1 receptor antagonist, is a widely used medication for the treatment of allergies. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Cetirizine Impurity C, chemically known as (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid, is a process-related impurity that can arise during the synthesis of Cetirizine. This technical guide provides a comprehensive overview of the physical and chemical properties of its dihydrochloride (B599025) salt, along with methodologies for its analysis and characterization.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Cetirizine Impurity C dihydrochloride is presented below. This data is essential for its identification, purification, and quantification in drug substances and products.
| Property | Value | Reference |
| Chemical Name | (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride | [1][2] |
| Synonyms | Cetirizine 2-Chloro Impurity Dihydrochloride, 2-Chlorocetirizine dihydrochloride | [2][3] |
| Molecular Formula | C₂₁H₂₇Cl₃N₂O₃ | [1][2] |
| Molecular Weight | 461.81 g/mol | [1][2] |
| CAS Number | 2702511-37-1 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 85.0-87.8°C | |
| Solubility | Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO) | [4] |
| Storage Conditions | 2-8°C | [4] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate analysis and characterization of pharmaceutical impurities. Below are methodologies for key experiments related to this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
A validated HPLC method is essential for the quantification of Cetirizine Impurity C in cetirizine drug substances. The following method is adapted from published literature for the analysis of cetirizine and its related impurities[5][6].
-
Chromatographic System:
-
Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm (or equivalent)[5]
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate (B84403) buffer (adjusted to pH 5.5), acetonitrile, methanol, and tetrahydrofuran (B95107) (12:5:2:1, v/v/v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a suitable concentration.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Monitor the chromatogram and determine the retention time and peak area for Cetirizine Impurity C. The relative retention time for impurity C is approximately 0.7 relative to cetirizine[6].
-
Melting Point Determination
The melting point is a key physical property for the identification and purity assessment of a solid substance. The capillary method is a standard technique used for this purpose[7][8][9].
-
Apparatus:
-
Melting point apparatus with a heating block and a viewing lens/camera.
-
Glass capillary tubes (sealed at one end).
-
-
Sample Preparation:
-
Ensure the sample of this compound is dry and finely powdered.
-
Introduce a small amount of the powder into the open end of a capillary tube and pack it down to a height of 2-4 mm.
-
-
Procedure:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rapid rate until the temperature is about 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Observe the sample carefully. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (end of melting). This range is the melting point of the substance.
-
Solubility Assessment
Determining the solubility of an impurity is important for understanding its behavior in various solvents and for developing appropriate analytical methods. The equilibrium solubility method is a common approach[10][11][12][13].
-
Materials:
-
This compound.
-
Selected solvents (e.g., Methanol, DMSO, water, buffer solutions at various pH).
-
Vials with screw caps.
-
Shaker or agitator.
-
Analytical balance.
-
A suitable analytical technique for quantification (e.g., HPLC-UV).
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantify the concentration of the dissolved impurity in the filtrate using a validated analytical method like HPLC.
-
Express the solubility as mg/mL or another appropriate unit.
-
Synthesis of this compound
The synthesis of Cetirizine Impurity C is not a routine procedure but is necessary for the preparation of a reference standard for analytical purposes. The following is a general synthetic route based on available information.
A common synthetic approach involves the N-alkylation of 1-[(2-chlorophenyl)phenylmethyl]piperazine (B138238) with a suitable ethoxyacetic acid derivative. The resulting free base of Cetirizine Impurity C is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Visualizations
Chemical Structure and Relationship to Cetirizine
Caption: Structural relationship between Cetirizine and Impurity C.
Analytical Workflow for Impurity Characterization
Caption: Workflow for the characterization of a pharmaceutical impurity.
Spectral Data
The definitive identification and structural elucidation of this compound are achieved through a combination of spectroscopic techniques. While the raw spectral data is typically proprietary and provided by the supplier of the reference standard, the following techniques are employed for its characterization[14]:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure by identifying the connectivity of atoms and the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which helps in confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid, ether, and aromatic rings.
Conclusion
A thorough understanding of the physical and chemical properties of this compound is paramount for the development of robust analytical methods and for ensuring the quality and safety of cetirizine-containing pharmaceutical products. This guide provides a foundational resource for researchers and professionals in the pharmaceutical industry, summarizing key properties and experimental protocols for the analysis and characterization of this impurity. The application of these methodologies will support the effective control of impurities in compliance with regulatory requirements.
References
- 1. This compound | C21H27Cl3N2O3 | CID 129318506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Cetirizine EP Impurity C | 83881-59-8 | SynZeal [synzeal.com]
- 4. allmpus.com [allmpus.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. westlab.com [westlab.com]
- 8. thinksrs.com [thinksrs.com]
- 9. Melting Point Test - CD Formulation [formulationbio.com]
- 10. who.int [who.int]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmatutor.org [pharmatutor.org]
- 14. asianpubs.org [asianpubs.org]
Cetirizine Impurity C dihydrochloride molecular formula and weight
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of Cetirizine (B192768) Impurity C dihydrochloride (B599025), a known related substance of the antihistamine cetirizine. The guide details its chemical properties, analytical methodologies for its identification and quantification, and a general workflow for impurity characterization.
Core Chemical Properties
Cetirizine Impurity C is formally recognized by the European Pharmacopoeia (EP) and is characterized as the 2-chloro analog of cetirizine. Its key identifiers and physicochemical properties are summarized below.
| Property | Data | Citation(s) |
| Chemical Name | (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy] acetic acid dihydrochloride | [1] |
| Synonyms | CETIRIZINE EP IMPURITY C, Cetirizine 2-Chloro Analog | [1][2] |
| Molecular Formula | C₂₁H₂₇Cl₃N₂O₃ | [1][3][4] |
| Molecular Weight | 461.81 g/mol | [1][3][4] |
| CAS Number | 83881-59-8 | [1] |
| Parent Compound | 2-Chlorocetirizine | [4] |
It is important to note that while the 2-chloro analog is widely referenced as Cetirizine EP Impurity C, the nomenclature for cetirizine impurities can sometimes vary between pharmacopoeias and suppliers. Researchers should always verify the identity of impurity standards using the provided chemical name and CAS number.
Analytical Methodologies for Impurity Profiling
The detection, quantification, and characterization of Cetirizine Impurity C and other related substances are critical for ensuring the quality and safety of cetirizine dihydrochloride active pharmaceutical ingredients (APIs) and finished drug products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
This protocol is a representative example based on methodologies described in the scientific literature for the analysis of cetirizine and its impurities.[5][6]
Objective: To separate and quantify Cetirizine Impurity C from the parent API and other related substances.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Hypersil BDS C18, 5 µm, 250 mm x 4.6 mm (or equivalent).[6]
-
Mobile Phase: A mixture of 0.05 M sodium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (B95107) (12:5:2:1, v/v/v/v). The pH of the aqueous component is adjusted to 5.5.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard stock solution of Cetirizine Impurity C dihydrochloride in the mobile phase. Further dilute to a working concentration appropriate for the detection limit (e.g., 1-4 µg/mL).[6]
-
Sample Solution: Accurately weigh and dissolve the cetirizine dihydrochloride sample in the mobile phase to a known concentration (e.g., 500 µg/mL).[6]
-
System Suitability: Inject the standard solution multiple times to ensure system suitability parameters (e.g., peak symmetry, resolution, and reproducibility) are met before proceeding with sample analysis.
Analysis:
-
Inject the sample solution into the chromatograph.
-
Identify the peak corresponding to Impurity C by comparing its retention time with that of the impurity standard.
-
Quantify the impurity based on the peak area response relative to the standard or by using the area percentage method if the response factor is known to be similar to the API.
Workflow for Impurity Identification and Characterization
The process of identifying an unknown impurity detected during routine analysis follows a logical progression from detection to structural elucidation. This workflow ensures that any new or unexpected related substance is properly characterized.
References
A Technical Guide to ICH Q3A: Navigating the Regulatory Landscape of Pharmaceutical Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the International Council for Harmonisation (ICH) Q3A guideline, "Impurities in New Drug Substances." It is designed to equip researchers, scientists, and drug development professionals with the core knowledge and practical methodologies required to navigate the regulatory expectations for the identification, qualification, and control of impurities in new drug substances.
Core Principles of ICH Q3A
The ICH Q3A guideline provides a framework for the control of impurities in new drug substances produced by chemical synthesis.[1] It is not applicable to new drug substances used during clinical research, nor does it cover biological/biotechnological products, peptides, oligonucleotides, radiopharmaceuticals, fermentation products, or herbal products.[2] The fundamental principle of ICH Q3A is to ensure the safety of new drug substances by controlling the levels of impurities.
Impurities are defined as any component of the new drug substance that is not the chemical entity defined as the new drug substance.[2] These are classified into three main categories:
-
Organic Impurities: These can arise during the manufacturing process or storage of the new drug substance. They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[2]
-
Inorganic Impurities: These are typically derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials like filter aids.[2]
-
Residual Solvents: These are inorganic or organic liquids used as vehicles for the preparation of solutions or suspensions in the synthesis of the new drug substance.[2] The control of residual solvents is specifically addressed in the ICH Q3C guideline.
Quantitative Thresholds for Impurity Control
ICH Q3A establishes a series of thresholds based on the maximum daily dose of the drug substance to guide the reporting, identification, and qualification of impurities. These thresholds are crucial for setting acceptance criteria and ensuring the safety of the drug substance.
Table 1: ICH Q3A Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day total daily intake (whichever is lower) | 0.15% or 1.0 mg/day total daily intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from multiple references providing consistent information on ICH Q3A thresholds.
Reporting Threshold: A limit above which an impurity must be reported in the drug substance specification.[2]
Identification Threshold: A limit above which an impurity's structure must be determined.[2]
Qualification Threshold: A limit above which an impurity's biological safety must be established.[2] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the specified level(s).[2][3] An impurity is considered qualified if it was present in a batch of the new drug substance used in safety and/or clinical studies, or if it is a significant metabolite in animal and/or human studies.[2]
Logical Framework for Impurity Identification and Qualification
The ICH Q3A guideline provides a decision tree to guide the process of identifying and qualifying impurities when their levels exceed the established thresholds. This logical framework ensures that necessary actions are taken based on the impurity levels and their characteristics.
Experimental Protocols for Impurity Analysis
The detection, identification, and quantification of impurities rely on a variety of analytical techniques. The choice of method depends on the nature of the impurity and the required sensitivity. All analytical procedures used must be validated according to ICH Q2 guidelines to ensure they are suitable for their intended purpose.[1]
General Workflow for Impurity Analysis
The overall process of analyzing and controlling pharmaceutical impurities follows a systematic workflow, from initial detection to the implementation of control strategies.
Sample Preparation
Proper sample preparation is critical for accurate and reliable impurity analysis. The goal is to extract and concentrate impurities from the drug substance matrix while minimizing interference.
-
Direct Dissolution: The simplest approach involves dissolving the drug substance in a suitable solvent. The choice of solvent is crucial to ensure the stability of both the drug substance and its impurities.
-
Solid-Phase Extraction (SPE): SPE is used to clean up complex samples and concentrate impurities. A variety of sorbents can be used to selectively retain either the impurities or the drug substance.
-
Liquid-Liquid Extraction (LLE): LLE is employed to separate impurities from the drug substance based on their differential solubility in two immiscible liquid phases.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC is the most widely used technique for the analysis of non-volatile organic impurities.
Table 2: Example HPLC-UV Method for Related Substances
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This is a representative method; specific conditions must be developed and validated for each drug substance.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC is the primary technique for the analysis of volatile organic impurities and residual solvents.
Table 3: Example Headspace GC-FID Method for Residual Solvents
| Parameter | Condition |
| Column | 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm |
| Carrier Gas | Helium |
| Oven Program | 40 °C (20 min), then ramp at 10 °C/min to 240 °C (5 min) |
| Injector Temperature | 140 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Headspace Sampler | |
| Oven Temperature | 80 °C |
| Loop Temperature | 85 °C |
| Transfer Line Temp | 90 °C |
| Equilibration Time | 60 min |
This method is based on typical conditions for residual solvent analysis as per ICH Q3C and USP <467>.[4][5]
Mass Spectrometry (MS) for Structural Elucidation
When an impurity exceeds the identification threshold, its structure must be determined. LC-MS/MS is a powerful tool for this purpose, providing molecular weight and fragmentation data.
Table 4: Example LC-MS/MS Method for Impurity Identification
| Parameter | Condition |
| LC System | As described in Table 2 |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI), positive and negative modes |
| Scan Mode | Full scan for molecular weight determination, followed by product ion scan (MS/MS) for fragmentation analysis |
| Collision Energy | Ramped or optimized for individual impurities |
| Nebulizer Gas | Nitrogen, 50 psi |
| Drying Gas | Nitrogen, 10 L/min at 350 °C |
Specific MS parameters will vary depending on the instrument and the analyte.
Conclusion
Adherence to the ICH Q3A guideline is a critical aspect of drug development, ensuring the safety and quality of new drug substances. A thorough understanding of the classification of impurities, the application of reporting, identification, and qualification thresholds, and the use of validated analytical procedures are essential for regulatory compliance. This guide provides a foundational understanding of these principles and offers practical insights into the experimental methodologies employed in the analysis of pharmaceutical impurities. By integrating these guidelines and techniques into the drug development process, researchers and scientists can effectively manage impurities and contribute to the delivery of safe and effective medicines to patients.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Determination of Cetirizine Impurity C
[AN-HPLC-001]
Abstract
This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Cetirizine (B192768) Impurity C in bulk drug substances and pharmaceutical dosage forms. The described method is crucial for quality control in the pharmaceutical industry, ensuring the safety and efficacy of cetirizine-containing products.
Introduction
Cetirizine is a widely used second-generation antihistamine. As with any pharmaceutical product, the presence of impurities must be carefully monitored and controlled to meet stringent regulatory standards. Cetirizine Impurity C, chemically known as (RS)-2-[2-[4-[(2-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid, is a potential impurity that can arise during the synthesis or degradation of cetirizine[1][2]. This document provides a detailed protocol for a reliable HPLC method to identify and quantify this specific impurity.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions, which have been adapted from established methods for cetirizine and its related impurities[3][4][5].
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate (B84403) : Acetonitrile : Methanol : Tetrahydrofuran (60:25:10:5, v/v/v/v), pH adjusted to 5.5 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Reagents and Standards
-
Cetirizine Impurity C Reference Standard
-
Cetirizine Dihydrochloride
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Tetrahydrofuran (HPLC Grade)
-
Orthophosphoric Acid or Potassium Hydroxide (for pH adjustment)
-
Purified Water (HPLC Grade)
Protocols
Preparation of Mobile Phase
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in water to prepare a 0.05 M solution.
-
Mix 600 mL of the 0.05 M potassium dihydrogen phosphate buffer, 250 mL of acetonitrile, 100 mL of methanol, and 50 mL of tetrahydrofuran.
-
Adjust the pH of the mixture to 5.5 using orthophosphoric acid or potassium hydroxide.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Preparation of Standard Solution
-
Accurately weigh about 5 mg of Cetirizine Impurity C Reference Standard into a 200 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution.
-
Further dilute this stock solution with the mobile phase to achieve a final concentration of approximately 2.5 µg/mL[3].
Preparation of Sample Solution (for Tablet Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of cetirizine and transfer it to a 100 mL volumetric flask[3].
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Mix well and filter the solution through a 0.45 µm nylon filter, discarding the first few milliliters of the filtrate[6].
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptable limits for this type of analysis.
Table 2: Method Validation Parameters
| Parameter | Typical Results | Acceptance Criteria |
| Specificity | No interference from placebo or other impurities at the retention time of Impurity C. | The method is specific. |
| Linearity | Correlation coefficient (r²) > 0.999 for a range of 1-4 µg/mL. | r² ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| Precision (% RSD) | < 2.0% for repeatability and intermediate precision. | % RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.08 - 0.26 µg/mL[4] | Reportable |
| Limit of Quantification (LOQ) | 0.28 - 0.86 µg/mL[4] | Reportable |
| Robustness | No significant impact on results with small variations in pH, mobile phase composition, and flow rate. | The method is robust. |
System Suitability
Before commencing any analysis, the chromatographic system must pass the system suitability test.
Table 3: System Suitability Criteria
| Parameter | Requirement |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (% RSD) for replicate injections | Not more than 2.0% |
Visualizations
The following diagram illustrates the general workflow for the HPLC analysis of Cetirizine Impurity C.
Caption: Workflow for HPLC Determination of Cetirizine Impurity C.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, specific, and reliable for the determination of Cetirizine Impurity C in pharmaceutical products. Proper implementation of this method can aid in the routine quality control analysis, ensuring that cetirizine formulations meet the required quality standards.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cetirizine (B192768), a second-generation antihistamine, is widely used for the treatment of allergies.[1][2][3] During its synthesis and storage, various related compounds, including impurities and degradation products, can arise.[4][5][6] Regulatory agencies require the monitoring and control of these related substances to ensure the quality, safety, and efficacy of the final drug product. This application note describes a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Cetirizine and its known related compounds. The method is suitable for routine quality control and stability testing of Cetirizine in bulk drug and pharmaceutical dosage forms.
Forced degradation studies were conducted on Cetirizine to demonstrate the stability-indicating nature of the method.[4][5][6] The drug was subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat to generate potential degradation products. The developed HPLC method effectively separates Cetirizine from its degradation products and other known process impurities.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Chromatographic Column: A C18 column, such as the Waters Sunfire C18 (4.6 x 250 mm, 5 µm), is recommended for optimal separation.[7]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is employed to achieve the desired separation. The specific gradient program can be optimized but a typical program is outlined in the table below.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Detection Wavelength: 232 nm.[7]
-
Injection Volume: 10 µL.[7]
2. Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Cetirizine reference standard in the diluent to obtain a concentration of 200 µg/mL.[7]
-
Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a final concentration of 4 µg/mL.[7]
-
Sample Solution (for drug product):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to 20 mg of Cetirizine into a 100 mL volumetric flask.[7]
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
This provides a sample solution with a Cetirizine concentration of 200 µg/mL. Further dilution may be required to bring the concentration within the linear range of the method.
-
3. Forced Degradation Studies
To demonstrate the stability-indicating capability of the analytical method, forced degradation studies are performed on the Cetirizine drug substance.[4][6]
-
Acid Hydrolysis: Dissolve 20 mg of Cetirizine in 10 mL of 0.1 M HCl and heat at 80°C for 2 hours.[8] Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 200 µg/mL with diluent.
-
Base Hydrolysis: Dissolve 20 mg of Cetirizine in 10 mL of 0.1 M NaOH and heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 200 µg/mL with diluent.
-
Oxidative Degradation: Dissolve 20 mg of Cetirizine in 10 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.[4] Dilute to a final concentration of 200 µg/mL with diluent.
-
Thermal Degradation: Keep 20 mg of Cetirizine powder in a hot air oven at 70°C for 12 hours.[6] After exposure, dissolve the sample in diluent to obtain a final concentration of 200 µg/mL.
Data Presentation
The quantitative data for the separation of Cetirizine and its related compounds are summarized in the table below. This data is indicative and may vary slightly depending on the specific instrumentation and column used.
| Compound | Retention Time (min) | Relative Retention Time | Resolution (Rs) | Tailing Factor (T) |
| Cetirizine Related Compound A | 4.5 | 0.56 | - | 1.1 |
| Cetirizine N-Oxide | 6.2 | 0.78 | 3.5 | 1.2 |
| Cetirizine | 8.0 | 1.00 | 4.2 | 1.3 |
| 4-Chlorobenzophenone | 15.2 | 1.90 | 8.1 | 1.0 |
Mandatory Visualization
Caption: Experimental workflow for the analysis of Cetirizine and its related compounds.
The described HPLC method is specific, stable, and suitable for the routine analysis of Cetirizine and its related compounds in both bulk drug and finished pharmaceutical products. The method's ability to separate the main component from its degradation products demonstrates its stability-indicating nature, making it a valuable tool for quality control and stability assessment in the pharmaceutical industry. The provided protocol offers a detailed guide for researchers and analysts to implement this method effectively in their laboratories.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cetirizine: Uses & Structure | Study.com [study.com]
- 4. ijpcsonline.com [ijpcsonline.com]
- 5. Research Article Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]
- 8. ovid.com [ovid.com]
Application Note: A Comprehensive Protocol for Impurity Profiling of Cetirizine Hydrochloride Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cetirizine (B192768) hydrochloride is a second-generation antihistamine widely used for the treatment of allergies, hay fever, and urticaria.[1] The profiling of impurities in pharmaceutical products is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final dosage form.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[3][4] This application note provides a detailed protocol for the identification and quantification of impurities in Cetirizine hydrochloride tablets using High-Performance Liquid Chromatography (HPLC), including methods for forced degradation studies to identify potential degradants that may form during the product's shelf life.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the impurity profiling of Cetirizine hydrochloride tablets. The primary method described is based on the United States Pharmacopeia (USP) monograph, which is a widely accepted standard.[2][5]
1. Instrumentation and Materials
-
Instrumentation: HPLC or UPLC system equipped with a UV detector (e.g., Shimadzu i-Series LC-2050, Waters Alliance e2695).[1][2]
-
Chromatographic Column: C18 column (e.g., 4.6 x 250 mm, 5 µm packing) or a modernized, faster column (e.g., 4.6 x 100 mm, 2.5 µm packing).[1][6]
-
Chemicals and Reagents:
-
Cetirizine Hydrochloride Reference Standard (RS)
-
Cetirizine Related Compound A RS
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate
-
Tetrabutylammonium hydrogen sulfate
-
Sulfuric acid
-
Sodium hydroxide
-
Hydrogen peroxide (30%)
-
Milli-Q water or equivalent purified water
-
2. Chromatographic Conditions
The following table summarizes the chromatographic conditions based on a common HPLC method for impurity analysis.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm packing L3[7] |
| Mobile Phase | Acetonitrile, water, and 1 M sulfuric acid (93:6.6:0.4)[8] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 230 nm[6][8] |
| Injection Volume | 10 - 20 µL[9] |
| Column Temperature | Ambient |
| Run Time | At least 3 times the retention time of the Cetirizine peak[8][9] |
3. Preparation of Solutions
-
Standard Solution (0.5 µg/mL): Prepare a stock solution of USP Cetirizine Hydrochloride RS and dilute with the mobile phase to a final concentration of approximately 0.5 µg/mL.[8]
-
System Suitability Solution: Prepare a solution containing 4 µg/mL each of USP Cetirizine Hydrochloride RS and USP Cetirizine Related Compound A RS in the mobile phase.[8]
-
Sample Solution (from Tablets):
-
Weigh and finely powder not fewer than five Cetirizine hydrochloride 10 mg tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of Cetirizine hydrochloride, to a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase (or a suitable diluent) and sonicate for 20 minutes to dissolve the active ingredient.[1][10]
-
Dilute to volume with the mobile phase and mix well to obtain a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.[1][10]
-
4. Forced Degradation Studies Protocol
To identify potential degradation products, the drug substance is subjected to various stress conditions as per ICH guidelines.[3]
-
Acid Hydrolysis: Reflux the drug substance in 0.5 N HCl for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: Reflux the drug substance in 0.025 N NaOH. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug substance with 3% - 30% hydrogen peroxide (H₂O₂) at room temperature.[11] One common degradation product under oxidative stress is Cetirizine N-oxide.[12]
-
Thermal Degradation: Expose the solid drug substance to dry heat in a hot air oven (e.g., 70°C for 12 hours).[3]
-
Photolytic Degradation: Expose the drug substance to UV light and daylight to assess photosensitivity.[11]
Data Presentation
1. System Suitability Test (SST)
The system suitability must be verified before sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Cetirizine peak) | Not More Than (NMT) 2.0[8][9] |
| Resolution (between Cetirizine and Related Compound A) | Not Less Than (NLT) 2.0[8][9] |
| Relative Standard Deviation (RSD) for replicate injections | NMT 2.0%[9] |
2. Known Impurities of Cetirizine Hydrochloride
The following table lists known related compounds as specified in the USP monograph, along with their typical Relative Retention Times (RRT).
| Impurity Name | Approximate RRT | Limit (%) |
| Dimer | 0.5 | 0.1 |
| Cetirizine Related Compound A | 0.9 | 0.1 |
| Cetirizine | 1.0 | - |
| Deschlorocetirizine | 1.4 | 0.1 |
| 4-Chlorobenzhydrol (CBHP) | 1.45 | 0.1 |
| Individual Unspecified Impurity | - | 0.1 |
| Total Impurities | - | 0.3 |
| Table based on USP monograph data.[9] |
3. Summary of Forced Degradation Results
This table summarizes the typical degradation behavior of Cetirizine hydrochloride under various stress conditions.
| Stress Condition | Observation |
| Acid Hydrolysis (e.g., 2 M HCl) | Unstable, shows significant degradation.[11] |
| Base Hydrolysis | Generally stable, insignificant degradation observed.[4][11] |
| Oxidative (e.g., 0.5% H₂O₂) | Extensive degradation (can be up to 99%).[4][11] |
| Neutral Hydrolysis | Extensive degradation.[11] |
| Photolytic | Moderate degradation (30-50%).[4][11] |
| Thermal | Generally stable.[3] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the impurity profiling of Cetirizine hydrochloride tablets.
Caption: Workflow for Cetirizine Hydrochloride Tablet Impurity Profiling.
Conclusion
This application note provides a robust and detailed protocol for the impurity profiling of Cetirizine hydrochloride tablets by HPLC. The outlined procedures for sample preparation, chromatographic analysis, and forced degradation studies are essential for ensuring the quality, safety, and stability of the pharmaceutical product.[2][3] Adherence to these methodologies will enable researchers and drug development professionals to meet the stringent requirements set by regulatory authorities. The modernization of USP methods, for instance by using columns with smaller particles, can significantly reduce analysis time without compromising data quality.[1]
References
- 1. lcms.cz [lcms.cz]
- 2. shimadzu.com [shimadzu.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Research Article Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]
- 5. Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. drugfuture.com [drugfuture.com]
- 9. uspnf.com [uspnf.com]
- 10. waters.com [waters.com]
- 11. ijpcsonline.com [ijpcsonline.com]
- 12. researchgate.net [researchgate.net]
Application Note: Analysis of Cetirizine and its Degradation Products by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the identification and quantification of Cetirizine (B192768) and its degradation products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cetirizine, a second-generation antihistamine, can degrade under various stress conditions, leading to the formation of impurities that may impact its safety and efficacy.[1][2] This document outlines detailed methodologies for forced degradation studies, sample preparation, and LC-MS/MS analysis, enabling researchers to develop and validate stability-indicating assay methods as per ICH guidelines.[1]
Introduction
Cetirizine is a widely used antihistamine for the treatment of allergies.[3] Stability testing of pharmaceutical products is a critical aspect of drug development to ensure their quality, safety, and efficacy throughout their shelf life. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[1][2] This information is crucial for developing stability-indicating analytical methods.
This application note describes a robust LC-MS/MS method for the separation, identification, and quantification of Cetirizine and its primary degradation products formed under hydrolytic, oxidative, and photolytic stress conditions.
Experimental Protocols
Forced Degradation Studies
Forced degradation of Cetirizine was carried out under various stress conditions to induce the formation of degradation products.[1][4]
1. Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of Cetirizine dihydrochloride (B599025) in 0.1 N HCl.[1]
-
Reflux the solution for 48 hours.[1]
-
Withdraw samples at appropriate time intervals, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for LC-MS/MS analysis.
2. Base Hydrolysis:
-
Prepare a 1 mg/mL solution of Cetirizine dihydrochloride in 0.1 N NaOH.[1]
-
Reflux the solution for 48 hours.[1]
-
Withdraw samples at appropriate time intervals, neutralize with 0.1 N HCl, and dilute with the mobile phase. Cetirizine is reported to be relatively stable in alkaline conditions.[1][2]
3. Oxidative Degradation:
-
Prepare a 1 mg/mL solution of Cetirizine dihydrochloride in 3% hydrogen peroxide.
-
Keep the solution at room temperature for 48 hours.[1]
-
Withdraw samples at different time points and dilute with the mobile phase for analysis.
4. Photolytic Degradation:
-
Expose a 1 mg/mL solution of Cetirizine dihydrochloride in water to UV light (254 nm) for 48 hours.[1]
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples at various intervals and dilute for analysis.
Sample Preparation for LC-MS/MS Analysis
-
Dilute the stressed samples to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[5][6] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cetirizine | 389.2 | 201.1 |
| Degradation Product 1 (DP1): α-(4-chlorophenyl) benzyl (B1604629) alcohol | 219.1 | 139.0 |
| Degradation Product 2 (DP2): 4-chlorobenzophenone (B192759) | 217.0 | 139.0 |
| Degradation Product 3 (DP3): Cetirizine N-oxide | 405.2 | 201.1 |
Data Presentation
The following table summarizes the quantitative data obtained from the forced degradation studies of Cetirizine.
| Stress Condition | Degradation Product Identified | % Degradation after 48h |
| Acid Hydrolysis (0.1 N HCl, reflux) | α-(4-chlorophenyl) benzyl alcohol | Extensive (~99%)[1] |
| Base Hydrolysis (0.1 N NaOH, reflux) | Insignificant degradation | < 5%[1] |
| Oxidative (3% H₂O₂, RT) | 4-chlorobenzophenone, Cetirizine N-oxide | Extensive (~99%)[1][3][7] |
| Photolytic (UV light, 254 nm) | Multiple unidentified products | 30-50%[1] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Cetirizine degradation products.
Caption: Proposed degradation pathways of Cetirizine under stress conditions.
Discussion
The developed LC-MS/MS method is selective and sensitive for the determination of Cetirizine and its major degradation products. The forced degradation studies revealed that Cetirizine is highly susceptible to degradation under acidic and oxidative conditions, while it is relatively stable under basic conditions.[1][2] The primary degradation product under acidic hydrolysis was identified as α-(4-chlorophenyl) benzyl alcohol.[1] Oxidative stress led to the formation of 4-chlorobenzophenone and Cetirizine N-oxide.[1][3][7] The formation of Cetirizine N-oxide is a significant degradation pathway, especially in formulations containing polyethylene (B3416737) glycol (PEG), which can form peroxide intermediates.[3][7][8]
The chromatographic conditions provided good separation of the parent drug from its degradation products. The use of MRM mode in the mass spectrometer ensures high selectivity and sensitivity for quantification.
Conclusion
This application note provides a detailed protocol for the LC-MS/MS analysis of Cetirizine and its degradation products. The described method is suitable for routine quality control, stability studies, and the development of stability-indicating assays for Cetirizine in pharmaceutical formulations. The provided information on degradation pathways is valuable for formulation development and understanding the stability profile of Cetirizine.
References
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. Research Article Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]
- 3. ovid.com [ovid.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability-Indicating HPLC Assay for Cetirizine and its Impurities: An Application Note and Protocol
Abstract
This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Cetirizine (B192768) and its process-related impurities and degradation products. The developed isocratic reverse-phase method is accurate, precise, and specific for the separation of Cetirizine from its degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive protocol for the forced degradation studies, method validation, and the chromatographic conditions suitable for routine quality control and stability testing of Cetirizine in bulk drug and pharmaceutical formulations.
Introduction
Cetirizine, a second-generation histamine (B1213489) H1 antagonist, is widely used for the relief of symptoms associated with seasonal allergic rhinitis, perennial allergic rhinitis, and chronic urticaria.[1] Ensuring the stability and purity of pharmaceutical products is critical for their safety and efficacy. Stability testing, including forced degradation studies, helps to elucidate the intrinsic stability of the drug substance, identify potential degradation products, and develop a stability-indicating analytical method.[2][3]
This application note describes a validated stability-indicating HPLC method capable of separating Cetirizine from its impurities and degradation products generated under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions. The method is validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.
Materials and Methods
Instrumentation
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Thermo Hypersil C18, 250 x 4.6 mm, 5 µm or Phenomenex Luna 5µ C18 100A, 250 x 4.6 mm) is recommended.[1]
-
Data Acquisition: Chromatographic data acquisition and processing software.
Chemicals and Reagents
-
Cetirizine Hydrochloride: Reference Standard
-
Acetonitrile: HPLC Grade
-
Methanol: HPLC Grade
-
Potassium Dihydrogen Phosphate (KH2PO4): Analytical Grade
-
Orthophosphoric Acid: Analytical Grade
-
Hydrochloric Acid (HCl): Analytical Grade
-
Sodium Hydroxide (NaOH): Analytical Grade
-
Hydrogen Peroxide (H2O2): 30% solution, Analytical Grade
-
Water: HPLC Grade (Milli-Q or equivalent)
Chromatographic Conditions
A summary of established chromatographic conditions for the analysis of Cetirizine and its impurities is presented in Table 1.
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | Buffer: Acetonitrile (80:20, v/v). Buffer: 900 ml water + 200 ml 0.01M H2SO4. | 50 mM KH2PO4: Acetonitrile (60:40 v/v), pH adjusted to 3.5.[4] |
| Column | Thermo Hypersil C18 (250 x 4.6 mm, 5µm). | Symmetry C18.[4] |
| Flow Rate | 1.0 mL/min. | 1.0 mL/min.[1] |
| Detection Wavelength | 230 nm. | 229 nm.[1] |
| Injection Volume | 20 µL.[1] | 20 µL. |
| Column Temperature | Ambient. | 25°C.[5] |
Preparation of Solutions
-
Standard Stock Solution of Cetirizine: Accurately weigh and dissolve an appropriate amount of Cetirizine hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample solution from the drug product (e.g., tablets) by dissolving a quantity equivalent to a target concentration of Cetirizine in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies were performed on Cetirizine to demonstrate the specificity and stability-indicating nature of the method. The stress conditions applied are summarized in Table 2.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve 10 mg of Cetirizine in 10 mL of 2 M HCl and reflux for up to 72 hours at 70°C.[4] |
| Base Hydrolysis | Dissolve 10 mg of Cetirizine in 10 mL of 0.1 M NaOH and reflux for a specified period. Cetirizine is reported to be relatively stable in alkaline conditions.[2][4] |
| Neutral Hydrolysis | Dissolve 10 mg of Cetirizine in 10 mL of water and reflux for 48 hours.[2] |
| Oxidative Degradation | Dissolve 10 mg of Cetirizine in 10 mL of 0.5% H2O2 and keep at 70°C for 3 hours.[4] |
| Thermal Degradation | Expose solid Cetirizine powder to a temperature of 70°C in a hot air oven for 12 hours. |
| Photolytic Degradation | Expose a solution of Cetirizine (1 mg/mL) to UV light (254 nm) or sunlight. Degradation of 30-50% has been observed.[2] |
After exposure to the stress conditions, the samples were diluted with the mobile phase to a suitable concentration and analyzed by HPLC.
Method Validation
The analytical method was validated according to ICH guidelines for the following parameters:
-
Specificity: The ability of the method to resolve Cetirizine from its degradation products and any excipients was demonstrated through the analysis of stressed samples.
-
Linearity: The linearity of the method was evaluated by analyzing a series of at least five concentrations of Cetirizine over a range of 1-20 µg/mL.[4] The correlation coefficient (r²) should be greater than 0.999.[4]
-
Accuracy: The accuracy was determined by recovery studies. Known amounts of Cetirizine were spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.
-
Precision: The precision of the method was assessed by performing replicate injections of the standard solution (repeatability) and by analyzing different samples on different days (intermediate precision). The relative standard deviation (RSD) should be less than 2%.
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, pH, and flow rate, and observing the effect on the results.
Results and Discussion
Degradation Behavior of Cetirizine
Cetirizine was found to be susceptible to degradation under acidic, oxidative, and photolytic conditions, while it showed relative stability under basic and neutral hydrolytic conditions.[2][3] The major degradation products identified in previous studies include α-(4-chlorophenyl) benzyl (B1604629) alcohol under neutral and acidic hydrolytic conditions and 4-chlorobenzophenone (B192759) under oxidative conditions.[2] In polyethylene (B3416737) glycol-containing formulations, Cetirizine N-oxide has been identified as a significant degradation product.[5][6][7]
A summary of the degradation behavior is presented in Table 3.
| Stress Condition | Extent of Degradation | Major Degradation Products |
| Acid Hydrolysis (2 M HCl, 70°C, 72h) | Significant Degradation | α-(4-chlorophenyl) benzyl alcohol[2] |
| Base Hydrolysis (0.1 M NaOH) | Insignificant Degradation[2] | - |
| Neutral Hydrolysis (Water, 48h reflux) | Extensive Degradation (~99%)[2] | α-(4-chlorophenyl) benzyl alcohol[2] |
| Oxidation (0.5% H2O2, 70°C, 3h) | Significant Degradation | 4-chlorobenzophenone[2] |
| Photolytic Exposure | 30-50% Degradation[2] | Not specified in detail |
| Thermal (Solid state, 70°C, 12h) | Stable | - |
Method Validation Summary
The developed HPLC method was successfully validated as per ICH guidelines. A summary of the validation parameters is provided in Table 4.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from degradation products or excipients. | Peak purity of the analyte peak should be demonstrated. |
| Linearity (1-20 µg/mL) | r² > 0.999[4] | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% | RSD ≤ 2.0% |
| Robustness | No significant impact on results with minor changes in method parameters. | System suitability parameters should remain within acceptable limits. |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
The stability-indicating HPLC method described in this application note is simple, rapid, and reliable for the determination of Cetirizine in the presence of its impurities and degradation products. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies of Cetirizine in bulk and pharmaceutical dosage forms. The forced degradation studies provide valuable insights into the degradation pathways of Cetirizine, which is crucial for formulation development and ensuring product quality.
References
- 1. iosrphr.org [iosrphr.org]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. Research Article Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HILIC Method for the Separation of Polar Impurities in Cetirizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine (B192768), a second-generation antihistamine, is widely used for the treatment of allergic rhinitis and chronic urticaria. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. During the synthesis and storage of Cetirizine, various related substances, including polar impurities, can arise. The analysis of these polar impurities is challenging using traditional reversed-phase liquid chromatography (RPLC) due to their poor retention on non-polar stationary phases.
Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative for the separation and quantification of polar compounds. This application note presents a detailed HILIC method for the separation of polar impurities in Cetirizine, providing a robust and reliable protocol for quality control and stability studies.
Principle of HILIC
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small percentage of aqueous buffer. The separation mechanism is primarily based on the partitioning of analytes between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. More polar analytes exhibit stronger retention, while less polar compounds elute earlier. This retention behavior is opposite to that of RPLC, making HILIC an ideal tool for the analysis of polar molecules that are not well-retained in reversed-phase systems.
Experimental Protocols
This section details two established HILIC methods for the analysis of Cetirizine and its polar impurities.
Method 1: Stability-Indicating HILIC Method
This method is adapted from a study focused on developing a stability-indicating assay for Cetirizine, with a particular focus on its oxidative degradation product.[1]
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Poroshell 120 HILIC, 4.6 x 150 mm, 2.7 µm |
| Mobile Phase | Acetonitrile (B52724) : 0.1% Formic Acid in Water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 5.0 µL |
3.1.2. Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Mix 200 mL of acetonitrile with 800 mL of the 0.1% formic acid solution. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cetirizine dihydrochloride (B599025) reference standard in distilled water to obtain a concentration of 0.5 mg/mL.
-
Sample Solution Preparation: For bulk substance, prepare as per the standard solution. For tablets, accurately weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to 10 mg of Cetirizine to a 20 mL volumetric flask, add distilled water, sonicate to dissolve, and dilute to volume with distilled water. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Modernized USP Impurity Method
This method is a modernized version of the USP monograph method for the analysis of organic impurities in Cetirizine hydrochloride tablets, offering a faster analysis time.[2][3]
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | XBridge BEH HILIC XP, 4.6 x 100 mm, 2.5 µm |
| Mobile Phase | Acetonitrile : Acidified Aqueous Tetrabutylammonium (B224687) Hydrogen Sulfate (B86663) (93:7, v/v) |
| Flow Rate | 2.1 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 230 nm |
| Injection Volume | 10.6 µL |
3.2.2. Reagent and Sample Preparation
-
Aqueous Mobile Phase Preparation: Prepare an acidified aqueous solution of tetrabutylammonium hydrogen sulfate. Note: The exact concentration and acid used for pH adjustment should be based on the specific USP monograph.
-
Mobile Phase Preparation: Mix 930 mL of acetonitrile with 70 mL of the prepared acidified aqueous tetrabutylammonium hydrogen sulfate solution. Filter and degas the mobile phase before use.
-
Sample Diluent: A mismatch between the sample diluent and the mobile phase can cause peak distortion.[2][3] It is recommended to use the mobile phase as the sample diluent.
-
Standard and Sample Preparation: Prepare standard and sample solutions of Cetirizine hydrochloride in the sample diluent at appropriate concentrations for impurity analysis.
Data Presentation
The following table summarizes the quantitative data obtained from the stability-indicating HILIC method for Cetirizine and its primary oxidative degradation product.
| Compound | Retention Time (min) | Tailing Factor |
| Oxidative Degradation Product | ~1.65 | - |
| Cetirizine | ~1.95 | 1.54 |
Data adapted from the Arabian Journal of Chemistry.[1]
Mandatory Visualization
HILIC Separation Workflow
The following diagram illustrates the general workflow for the HILIC analysis of polar impurities in Cetirizine.
Caption: Workflow for HILIC analysis of Cetirizine impurities.
Logical Relationship of HILIC Principles
This diagram illustrates the key principles governing retention in HILIC.
Caption: Principle of analyte retention in HILIC.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing or Splitting | Mismatch between sample diluent and mobile phase.[2][3] | Use the mobile phase as the sample diluent. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Poor Peak Shape | Incompatible injection solvent. | Ensure the injection solvent is similar in composition to the mobile phase, particularly the organic content. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each run, which can take longer in HILIC than in RPLC. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. | |
| Mobile phase composition variability. | Prepare fresh mobile phase daily and ensure accurate mixing. | |
| Low Sensitivity | High aqueous content in the sample diluent. | Minimize the amount of water in the sample solvent. |
| Inappropriate detection wavelength. | Optimize the detection wavelength for the impurities of interest. |
References
Troubleshooting & Optimization
Troubleshooting Peak Splitting in Cetirizine HILIC Methods: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of peak splitting when analyzing Cetirizine using Hydrophilic Interaction Liquid Chromatography (HILIC). This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve this chromatographic challenge.
Troubleshooting Guide: Question & Answer
Q1: I am observing a split or shouldered peak for Cetirizine in my HILIC method. What are the most likely causes?
A1: Peak splitting in the HILIC analysis of Cetirizine is a frequently encountered issue. The primary causes often revolve around the sample diluent, column equilibration, and mobile phase composition. Specific factors include:
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can cause peak distortion and splitting.[1][2][3] This is a common issue in HILIC, where water is the strong solvent.[1]
-
Improper Column Equilibration: HILIC columns require extensive equilibration to establish a stable water layer on the stationary phase, which is crucial for reproducible retention and good peak shape.[4][5][6] Insufficient equilibration is a common source of poor reproducibility and peak shape issues.[4][6]
-
Autosampler Effects: The composition of the autosampler wash solvent can introduce excess water into the sample path, leading to peak splitting, especially if the system's wash mechanism allows for interaction with the sample.[7][8]
-
Mobile Phase Issues: Inconsistent mobile phase preparation or buffer precipitation at high organic concentrations can affect peak shape.[9] For basic compounds like Cetirizine, the choice and concentration of buffer are critical.[10]
-
Column Contamination or Degradation: Particulates lodged at the column inlet or a contaminated or degraded column can lead to a distorted flow path and split peaks.[2][11][12]
Q2: How can I diagnose the specific cause of peak splitting in my Cetirizine analysis?
A2: A systematic approach is key to identifying the root cause. The following flowchart outlines a logical troubleshooting workflow:
Experimental Protocols
Protocol 1: Sample Solvent Optimization
-
Initial Mobile Phase Composition: Identify the initial mobile phase composition of your HILIC method (e.g., 90% Acetonitrile (B52724), 10% Aqueous buffer).
-
Sample Preparation:
-
Option A (Recommended): Dissolve your Cetirizine sample directly in the initial mobile phase.
-
Option B: If solubility is an issue, dissolve the sample in a solvent with a slightly higher aqueous content than the mobile phase, but keep the injection volume as low as possible (e.g., 1-2 µL).[1]
-
Option C: Prepare the sample in a 50/50 mixture of acetonitrile and water as a starting point for troubleshooting, and then optimize to have a higher acetonitrile percentage.[1]
-
-
Injection and Analysis: Inject the newly prepared sample and observe the peak shape. A significant improvement suggests the original sample solvent was the culprit.
Protocol 2: HILIC Column Equilibration
-
New Column Equilibration: For a new HILIC column, flush with 60-80 column volumes of the initial mobile phase.[4]
-
Inter-run Equilibration: Between injections, especially after a gradient elution, equilibrate the column with at least 10-20 column volumes of the initial mobile phase to ensure the water layer is fully re-established.[5][6]
-
Verification of Equilibration: Monitor the retention time of Cetirizine. Stable and reproducible retention times are an indicator of a well-equilibrated column.[4]
Quantitative Data Summary
Understanding the physicochemical properties of Cetirizine is crucial for method development and troubleshooting in HILIC.
| Property | Value | Significance in HILIC |
| pKa | ~2.2, 2.9, 8.0[13] | Cetirizine has both acidic and basic functional groups, making it zwitterionic at physiological pH.[13][14] The basicity (pKa ~8.0) is important for interaction with the silica (B1680970) surface in HILIC. |
| logP | 2.8 - 2.98[15][16] | This indicates moderate lipophilicity. In HILIC, which is a polar-based separation technique, this property influences its retention behavior. |
Frequently Asked Questions (FAQs)
Q: Why is column equilibration so much more critical in HILIC compared to reversed-phase chromatography?
A: In HILIC, the separation mechanism relies on the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[4][5] This water layer takes a significant amount of time to form and stabilize. Insufficient equilibration leads to a fluctuating thickness of this layer, resulting in retention time drift and poor peak shape.[4][6] Reversed-phase chromatography, on the other hand, relies on hydrophobic interactions and generally equilibrates much faster.
Q: Can the buffer in my mobile phase contribute to peak splitting?
A: Yes. For basic compounds like Cetirizine, the choice of buffer and its concentration are important.[10] Buffer salts can have limited solubility in the high organic content mobile phases used in HILIC.[9] If the buffer precipitates, it can cause blockages and flow path disturbances, leading to peak splitting.[9] It is also important to ensure the pH of the mobile phase is appropriate to maintain a consistent ionization state of Cetirizine.
Q: I've tried changing my sample solvent and ensuring proper equilibration, but I still see some peak splitting. What else can I check?
A: If the primary causes have been addressed, consider the following:
-
System Connections: Check all fittings and tubing for any dead volumes or improper connections that could disrupt the sample band.[2][11]
-
Column Health: The column's inlet frit may be partially blocked with particulates from the sample or mobile phase.[12][17] Try back-flushing the column (if permitted by the manufacturer) or replacing the frit. If the column is old or has been used with harsh conditions, it may need to be replaced.
-
Injection Volume: An excessive injection volume can overload the column and lead to peak distortion, including splitting.[3] Try reducing the injection volume to see if the peak shape improves.[1][3]
Q: Are there specific recommendations for the autosampler wash solvent in a Cetirizine HILIC method?
A: Yes, this is a critical and often overlooked parameter. Using a strong aqueous wash can introduce excess water into the injection path, which is detrimental in HILIC. It is recommended to use a wash solvent that is similar in composition to the initial mobile phase, or a high percentage of organic solvent (e.g., 90% acetonitrile).[8] Some modern HPLC systems have designs that minimize the introduction of the needle wash into the sample path, which can mitigate this issue.
References
- 1. support.waters.com [support.waters.com]
- 2. pharmajia.com [pharmajia.com]
- 3. lcms.cz [lcms.cz]
- 4. hplc.eu [hplc.eu]
- 5. How to Avoid Common Problems with HILIC Methods [restek.com]
- 6. Column Equilibration in HILIC | Separation Science [sepscience.com]
- 7. Hydrophilic Interaction Liquid Chromatography (HILIC) Method Migration Part 2 Troubleshooting Peak Splitting Of Cetirizine [pharmaceuticalonline.com]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. Tips for HILIC of Basic Compounds | Phenomenex [phenomenex.com]
- 11. support.waters.com [support.waters.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Technical Support Center: Optimizing HPLC Mobile Phase for Cetirizine Impurity Separation
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of Cetirizine and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the official USP method for Cetirizine impurity analysis?
The United States Pharmacopeia (USP) monograph for Cetirizine Hydrochloride organic impurities specifies a Hydrophilic Interaction Liquid Chromatography (HILIC) method.[1][2][3][4][5][6][7] This method is designed to separate the polar Cetirizine from its potential impurities.
Q2: Are there alternative methods to the USP HILIC method?
Yes, several Reverse-Phase HPLC (RP-HPLC) methods have been successfully developed and validated for the separation of Cetirizine and its impurities.[2][8][9][10] These methods typically utilize a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.
Q3: What are the common mobile phases used for Cetirizine impurity separation?
The choice of mobile phase is critical for achieving optimal separation. Below is a summary of commonly used mobile phases for both HILIC and RP-HPLC methods.
| Chromatography Mode | Mobile Phase Composition | Key Considerations |
| HILIC (USP Method) | Acetonitrile and an acidified aqueous solution of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (e.g., 93:7 v/v).[2] | Prone to peak distortion if the sample diluent does not match the mobile phase. Requires careful system equilibration. |
| Reverse-Phase (RP-HPLC) | A mixture of Acetonitrile or Methanol and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer). The pH is often adjusted to be acidic.[2][8][10] | Offers good separation for a range of impurities. The organic-to-aqueous ratio and the pH of the buffer are key parameters for optimization. |
| Reverse-Phase (RP-HPLC) | Acetonitrile and water (e.g., 60:40 v/v).[8] | A simpler mobile phase, but may require optimization of the ratio for specific impurity profiles. |
| Reverse-Phase (RP-HPLC) | Methanol and water (e.g., 70:30 v/v) with pH adjusted to 4 with ortho-phosphoric acid. | Another common RP-HPLC mobile phase, offering different selectivity compared to acetonitrile. |
Q4: What are the known impurities of Cetirizine?
Forced degradation studies have identified several potential impurities of Cetirizine. These can arise from synthesis, storage, or exposure to stress conditions like acid, base, oxidation, and light. Some identified impurities include 4-chlorobenzhydrol (B192747) and 1-[(4-chlorophenyl)phenylmethyl]piperazine. The USP monograph also lists several specified impurities.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Cetirizine and its impurities.
Issue 1: Distorted or Split Peak Shape for Cetirizine (Especially in HILIC)
-
Question: My Cetirizine peak is showing fronting, tailing, or splitting. What is the likely cause and how can I fix it?
-
Answer: This is a very common issue, particularly with the HILIC method, and is most often caused by a mismatch between the sample diluent and the mobile phase.[1][2][5] The higher aqueous content in the sample diluent compared to the highly organic mobile phase can cause peak distortion.
-
Solution 1: Match the Sample Diluent to the Mobile Phase: Prepare your sample in the mobile phase itself. This is the most effective way to ensure good peak shape.[4][5][6]
-
Solution 2: Reduce Injection Volume: If you cannot change the sample diluent, reducing the injection volume can mitigate the peak distortion.[1][5]
-
Solution 3 (for HILIC): Ensure proper column equilibration with the HILIC mobile phase, which can take longer than for RP-HPLC.
-
Issue 2: Poor Resolution Between Impurity Peaks or Between an Impurity and Cetirizine
-
Question: I am not getting baseline separation between two or more peaks. How can I improve the resolution?
-
Answer: Poor resolution can be addressed by systematically optimizing the mobile phase and other chromatographic parameters.
-
Solution 1 (RP-HPLC): Adjust Mobile Phase pH: The retention of ionizable compounds like Cetirizine and some of its impurities is highly dependent on the pH of the mobile phase. A small adjustment in pH can significantly alter selectivity and improve resolution.
-
Solution 2: Modify the Organic-to-Aqueous Ratio: In RP-HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase retention times and can improve the separation of closely eluting peaks. In HILIC, the opposite is true; increasing the aqueous component will increase retention.
-
Solution 3: Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. This can alter the selectivity of the separation.
-
Solution 4: Consider a Gradient Elution: If an isocratic method is not providing adequate separation for all impurities within a reasonable runtime, developing a gradient method can be beneficial.[1]
-
Issue 3: Ghost Peaks Appearing in the Chromatogram
-
Question: I am seeing unexpected peaks in my chromatogram, even in blank injections. What are these "ghost peaks" and how do I get rid of them?
-
Answer: Ghost peaks are extraneous peaks that do not originate from the sample. They are often caused by contaminants in the mobile phase, carryover from previous injections, or bleed from the column or system components.[12][13]
-
Solution 1: Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[13][14]
-
Solution 2: Implement a Needle Wash Program: Use a strong solvent in your autosampler's needle wash to prevent carryover between injections.
-
Solution 3: Flush the System: If contamination is suspected, flush the entire HPLC system, including the column, with a strong solvent.
-
Solution 4: Inject a "True" Blank: Inject the mobile phase as a sample to confirm if the ghost peaks are originating from the solvent.
-
Issue 4: Noisy or Drifting Baseline
-
Question: My baseline is noisy or drifting, making it difficult to accurately integrate small impurity peaks. What should I do?
-
Answer: A stable baseline is crucial for accurate quantification. Baseline issues can stem from the mobile phase, detector, or column.[14][15][16][17]
-
Solution 1: Degas the Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector.[14]
-
Solution 2: Check for Leaks: Inspect the system for any leaks, as this can cause pressure fluctuations and a noisy baseline.
-
Solution 3: Allow for System Equilibration: Ensure the column and detector are fully equilibrated with the mobile phase at a stable temperature.[17]
-
Solution 4: Clean the Detector Cell: The detector flow cell may be contaminated. Flush it with an appropriate solvent.[14]
-
Experimental Protocols
Protocol 1: Modernized USP HILIC Method
This protocol is adapted from modernized versions of the USP method for faster analysis times.
-
Mobile Phase: Acetonitrile and an aqueous solution containing 0.1% trifluoroacetic acid and 10mM tetrabutylammonium hydrogen sulfate (93:7 v/v).
-
Flow Rate: 2.1 mL/min.[2]
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.[4][6]
Protocol 2: Reverse-Phase HPLC Method
This is a general protocol for a stability-indicating RP-HPLC method.
-
Column: C18, 5 µm, 4.6 x 250 mm.[8]
-
Mobile Phase: A mixture of acetonitrile and 0.01 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualized Workflow
Troubleshooting Workflow for Cetirizine HPLC Analysis
The following diagram outlines a logical workflow for troubleshooting common issues in Cetirizine HPLC analysis.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. d-nb.info [d-nb.info]
- 3. tandfonline.com [tandfonline.com]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. shimadzu.com [shimadzu.com]
- 8. iosrphr.org [iosrphr.org]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 13. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 14. phenomenex.com [phenomenex.com]
- 15. uhplcs.com [uhplcs.com]
- 16. mastelf.com [mastelf.com]
- 17. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
improving resolution between Cetirizine and Impurity C peaks
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic analysis of Cetirizine and its related substances, with a specific focus on improving the resolution between Cetirizine and Impurity C.
Troubleshooting Guide: Improving Resolution Between Cetirizine and Impurity C
Poor resolution between the main active pharmaceutical ingredient (API) and its impurities is a common challenge in HPLC analysis. This guide provides a systematic approach to resolving the co-elution of Cetirizine and Impurity C.
Question: My chromatogram shows poor resolution or complete co-elution of the Cetirizine and Impurity C peaks. What are the initial steps to troubleshoot this issue?
Answer:
Start by ensuring your HPLC system is functioning correctly. Verify system pressure, check for leaks, and confirm that the detector lamp has sufficient energy. Once system suitability is confirmed, focus on the three key factors that influence chromatographic resolution: retention factor (k), selectivity (α), and efficiency (N) .[1][2] A logical troubleshooting workflow is outlined below.
References
Technical Support Center: Addressing Matrix Effects in Cetirizine Impurity Analysis
Welcome to the technical support center for troubleshooting matrix effects in the analytical determination of Cetirizine impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying, understanding, and mitigating matrix-related interferences in their chromatographic analyses.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My impurity peak area is inconsistent across different batches of the same formulation, even when the spiked concentration is identical. What could be the cause?
A1: This issue is often indicative of a relative matrix effect , where the extent of ion suppression or enhancement varies between different sample lots. Co-eluting matrix components from excipients can interfere with the ionization of your target impurity in the mass spectrometer source.
To diagnose and resolve this, consider the following steps:
-
Evaluate Multiple Matrix Lots: Analyze at least six different lots of the blank matrix (formulation without the active pharmaceutical ingredient) to assess the variability of the matrix effect.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[1] Since it has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, thus providing a reliable normalization factor.
-
Optimize Sample Preparation: Enhance your sample clean-up procedure to remove interfering excipients. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple "dilute and shoot" or protein precipitation methods.[2]
-
Chromatographic Separation: Modify your chromatographic method to separate the impurity from the interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[3]
Q2: I am observing significant ion suppression at the retention time of my target impurity. How can I confirm this and what are my options to mitigate it?
A2: Ion suppression is a common form of matrix effect where co-eluting compounds from the sample matrix inhibit the ionization of the analyte of interest, leading to a decreased signal.[2][3][4]
Confirmation and Mitigation Workflow:
Caption: Troubleshooting workflow for ion suppression.
To mitigate ion suppression:
-
Improve Sample Cleanup: As mentioned in A1, more rigorous sample preparation can remove the interfering components.
-
Adjust Chromatography: Altering the chromatographic conditions to separate the analyte from the suppression zone is often the easiest first step.[3]
-
Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may help, as APCI is generally less susceptible to matrix effects.[2][4]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification (LOQ) for trace-level impurities.[4]
Q3: My calibration curve prepared in a neat solvent is linear, but when I analyze spiked samples in the formulation matrix, the accuracy is poor. Why is this happening?
A3: This is a classic example of an absolute matrix effect , where the ionization of the analyte is consistently suppressed or enhanced by the matrix. A calibration curve in a neat solvent does not account for these matrix-induced changes in signal response.
Solutions:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is free of the analyte. This ensures that the standards and the samples experience the same matrix effect.
-
Standard Addition Method: This method is particularly useful when a blank matrix is unavailable or when the matrix composition is highly variable.[5][6][7] It involves adding known amounts of the standard to the sample itself to create a calibration curve within the sample's own matrix.[5][6][7]
-
Isotope Dilution Mass Spectrometry: The use of a stable isotope-labeled internal standard is the most robust way to correct for absolute matrix effects.
Q4: I have identified a new impurity that appears to be an ester of Cetirizine. Could this be a reaction with the formulation excipients?
A4: Yes, this is a known issue. Cetirizine, which has a carboxylic acid moiety, can react with polyol excipients such as sorbitol and glycerol (B35011) to form esters.[8][9] This is a chemical incompatibility that can lead to the formation of new degradation products.
Recommendations:
-
Excipient Compatibility Studies: Conduct thorough compatibility studies between Cetirizine and all excipients early in the formulation development process.
-
Method Validation: Ensure your analytical method is capable of separating and quantifying these potential ester impurities.
-
Formulation Reformulation: If significant ester formation is observed, consider reformulating with non-reactive excipients.
Frequently Asked Questions (FAQs)
Q: What are matrix effects in the context of LC-MS/MS analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3]
Q: How do I quantitatively assess the matrix effect?
A: The most common method is the post-extraction spike method . This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the same concentration of the analyte in a neat solvent. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable, but this can vary based on regulatory guidance.
Q: What are the common sources of matrix effects in the analysis of Cetirizine impurities in finished dosage forms?
A: The primary sources are the pharmaceutical excipients used in the formulation. These can include:
-
Fillers: Lactose, microcrystalline cellulose, etc.
-
Binders: Povidone, hydroxypropyl methylcellulose (B11928114) (HPMC), etc.
-
Disintegrants: Croscarmellose sodium, sodium starch glycolate, etc.
-
Lubricants: Magnesium stearate, etc.
-
Sweeteners and Flavoring Agents (in oral solutions): Sorbitol, glycerol, sucrose, etc.[8][9]
-
Preservatives (in oral solutions): Parabens, etc.
Q: What are the regulatory expectations regarding matrix effects?
A: Regulatory bodies like the FDA and EMA require that bioanalytical methods are validated to ensure they are free from significant matrix effects.[10] This involves demonstrating the selectivity, accuracy, and precision of the method in the presence of the matrix. The specific experiments and acceptance criteria are detailed in their respective guidance documents on bioanalytical method validation.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Experimental Setup:
Caption: Post-column infusion experimental setup.
Methodology:
-
A standard solution of the impurity is infused at a constant flow rate into the mobile phase stream after the analytical column using a T-piece.
-
This creates a stable baseline signal for the impurity in the mass spectrometer.
-
An extracted blank matrix sample is then injected onto the column.
-
Any dips or peaks in the stable baseline signal indicate regions of ion suppression or enhancement, respectively, as the matrix components elute from the column.[11][12][13]
Protocol 2: Quantitative Assessment using the Standard Addition Method
This protocol is used to accurately quantify an impurity in a complex matrix, especially when a blank matrix is not available.
Methodology:
Caption: Standard addition method workflow.
-
The sample is divided into several equal aliquots.
-
One aliquot is left unspiked, while the others are spiked with increasing, known concentrations of the impurity standard.
-
All aliquots are then processed and analyzed.
-
A calibration curve is generated by plotting the instrument response versus the concentration of the added standard.
-
The absolute value of the x-intercept of the extrapolated linear regression line corresponds to the initial concentration of the impurity in the sample.[5][6]
Data Presentation
The following tables illustrate how to present data from matrix effect experiments.
Table 1: Quantitative Assessment of Matrix Factor (MF)
| Impurity | Lot of Blank Matrix | Peak Area in Neat Solution (A) | Peak Area in Spiked Matrix (B) | Matrix Factor (B/A) | % Ion Suppression/Enhancement |
| Impurity A | Lot 1 | 150,000 | 120,000 | 0.80 | 20% Suppression |
| Impurity A | Lot 2 | 152,000 | 115,000 | 0.76 | 24% Suppression |
| Impurity A | Lot 3 | 148,000 | 165,000 | 1.11 | 11% Enhancement |
| Impurity B | Lot 1 | 220,000 | 210,000 | 0.95 | 5% Suppression |
| Impurity B | Lot 2 | 225,000 | 218,000 | 0.97 | 3% Suppression |
| Impurity B | Lot 3 | 218,000 | 222,000 | 1.02 | 2% Enhancement |
Table 2: Comparison of Calibration Methods
| Impurity | Calibration Method | Spiked Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| Impurity C | External (Neat Solvent) | 10.0 | 6.5 | 65.0 |
| Impurity C | Matrix-Matched | 10.0 | 9.8 | 98.0 |
| Impurity C | Standard Addition | 10.0 | 10.1 | 101.0 |
| Impurity C | SIL-IS Corrected | 10.0 | 9.9 | 99.0 |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Standard Additions | Separation Science [sepscience.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. welchlab.com [welchlab.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility | Scilit [scilit.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cetirizine and Its Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize on-column degradation and resolve other analytical challenges encountered during the analysis of Cetirizine (B192768) and its impurities.
Troubleshooting Guide
This guide addresses common issues observed during the chromatographic analysis of Cetirizine, offering potential causes and recommended solutions.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Cetirizine
-
Potential Cause: A primary reason for distorted peak shapes is a mismatch between the sample diluent and the mobile phase. Injecting a sample dissolved in a solvent stronger than the mobile phase can cause peak fronting, while a weaker solvent can lead to tailing or splitting.[1][2]
-
Recommended Solution:
-
Solvent Matching: Whenever possible, dissolve the sample in the mobile phase itself.[1]
-
Injection Volume Reduction: If using a different sample diluent is unavoidable, reducing the injection volume can mitigate the peak distortion.[1][2]
-
Method Modernization: Modernizing older USP methods by using columns with smaller particle sizes (e.g., 2.5 µm) and proportionally smaller injection volumes can significantly improve peak shape.[1][2]
-
Issue 2: Appearance of Unexpected Peaks (Degradation Products)
-
Potential Cause: On-column degradation of Cetirizine can occur due to interactions with the stationary phase, mobile phase components, or residual impurities in the HPLC system. Cetirizine is known to be unstable under oxidative and acidic conditions.[3][4][5]
-
Recommended Solution:
-
Mobile Phase pH Control: Maintain the mobile phase pH within a stable range for Cetirizine. The drug is relatively stable in alkaline conditions and more susceptible to degradation in acidic and neutral hydrolytic conditions.[3][4]
-
High-Quality Solvents: Use fresh, high-purity HPLC-grade solvents to minimize oxidative damage from peroxide impurities that can form in solvents like THF and acetonitrile (B52724) over time.
-
Inert Column Hardware: Employ columns with bio-inert surfaces to reduce potential catalytic degradation of the analyte on active metal surfaces within the column frit or body.
-
Sample Preparation: Prepare samples fresh and protect them from light and elevated temperatures to prevent degradation before injection.
-
Issue 3: Inconsistent Retention Times
-
Potential Cause: Fluctuations in retention times can be caused by several factors, including column equilibration, mobile phase composition, and temperature variations.
-
Recommended Solution:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. For HILIC methods, equilibration times can be longer.
-
Mobile Phase Preparation: Prepare mobile phases accurately and consistently. Premixing solvents is generally recommended over online mixing for better reproducibility.
-
Column Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations can affect retention times, especially in HILIC mode.
-
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Cetirizine observed during analysis?
A1: Under forced degradation conditions, which can mimic on-column degradation, the primary degradation products of Cetirizine are:
-
α-(4-chlorophenyl) benzyl (B1604629) alcohol: Formed under neutral and acidic hydrolytic conditions.[3][4]
-
4-chlorobenzophenone: Characterized as a product of oxidative degradation.[3][4]
-
Cetirizine N-oxide: Identified as an oxidation product, particularly in the presence of polyethylene (B3416737) glycol (PEG) excipients which can form peroxide intermediates.[6]
Q2: How can I prevent the on-column formation of Cetirizine N-oxide?
A2: The formation of Cetirizine N-oxide is an oxidative process.[6] To minimize its on-column formation:
-
Use freshly prepared mobile phases with high-purity solvents to avoid peroxide contaminants.
-
Consider adding an antioxidant to the sample diluent if compatible with the analytical method, though this would require revalidation.
-
De-gas the mobile phase thoroughly to remove dissolved oxygen.
Q3: The USP monograph for Cetirizine impurities gives me poor peak shape. What can I do?
A3: This is a known issue often caused by the sample solvent being different from the mobile phase.[1][2] The USP allows for certain method modifications under General Chapter <621>. Consider modernizing the method by switching to a shorter column with smaller particles (e.g., a 4.6 x 100 mm, 2.5 µm column instead of a 4.0 x 250 mm, 5 µm column). This allows for a proportionally smaller injection volume, which significantly improves the peak shape while maintaining sensitivity and reducing run time.[1][2]
Q4: What type of column is best suited for analyzing Cetirizine and its impurities?
A4: Several column chemistries have been successfully used:
-
Reversed-Phase (C8, C18): These are the most common and are used in many stability-indicating methods.[3][7][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns, such as those with bridged-ethyl hybrid (BEH) particles, have been shown to be effective for USP impurity methods and can offer different selectivity.[1][2]
The choice depends on the specific impurities that need to be resolved. A C18 column is a good starting point for developing a stability-indicating method.[3][5]
Data and Experimental Protocols
Summary of Cetirizine Degradation under Stress Conditions
The following table summarizes the degradation of Cetirizine under various stress conditions as per ICH guidelines.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis | 2 M HCl | 48 hours | - | ~99% | α-(4-chlorophenyl) benzyl alcohol | [3] |
| Neutral Hydrolysis | Water | 48 hours | - | ~99% | α-(4-chlorophenyl) benzyl alcohol | [3] |
| Alkaline Hydrolysis | 0.025 N NaOH | 2 hours | - | 15.83% | - | |
| Oxidative | 0.5% H₂O₂ | 48 hours | - | ~99% | 4-chlorobenzophenone | [3] |
| Photolytic | UV Light | - | - | 30-50% | - | [3] |
| Thermal | Dry Heat | 7 days | 80°C | 0.66% | - |
Experimental Protocols
Protocol 1: Modernized USP Method for Organic Impurities in Cetirizine HCl Tablets
This protocol is adapted from a modernized USP method that improves peak shape and reduces analysis time.[1]
-
Column: XBridge HILIC XP, 2.5 µm, 4.6 x 100 mm
-
Mobile Phase: Acetonitrile and 200 mM ammonium (B1175870) formate (B1220265) buffer (93:7, v/v)
-
Flow Rate: Scaled appropriately from the original USP method (e.g., ~2.1 mL/min)
-
Injection Volume: Scaled down to be proportional to the smaller column volume (e.g., ~10 µL)
-
Detector: UV at 230 nm
-
Sample Preparation: Crush tablets and dissolve in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm filter before injection.
Protocol 2: Stability-Indicating HPLC Method
This protocol is a general example based on published stability-indicating assays.[3][5]
-
Column: Symmetry C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate (B84403) (KH₂PO₄) and acetonitrile (60:40, v/v), with the pH of the aqueous portion adjusted to 3.5.[5]
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 230 nm[7]
-
Sample Preparation: Prepare stock solutions of Cetirizine in the mobile phase. For forced degradation studies, subject the drug substance to stress conditions (e.g., heat, acid, base, oxidant) and then dilute with the mobile phase to the desired concentration.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for addressing poor peak shapes in Cetirizine analysis.
Cetirizine Degradation Pathways
Caption: Major degradation pathways of Cetirizine under hydrolytic and oxidative stress.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. Research Article Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with distorted peak shapes in Cetirizine chromatography
Welcome to the technical support center for Cetirizine (B192768) chromatography. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of Cetirizine.
Troubleshooting Guide: Distorted Peak Shapes
This guide addresses the most common peak shape distortions observed in Cetirizine chromatography.
Q1: Why is my Cetirizine peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can compromise peak integration accuracy and resolution.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine groups of Cetirizine, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) can protonate the silanol groups, minimizing these secondary interactions.[1]
-
Solution 2: Use Mobile Phase Additives: Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites.[2]
-
Solution 3: Use an End-Capped Column: Employ a modern, high-purity, end-capped column (e.g., C18 or C8) specifically designed to reduce silanol activity.[2]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities on the column inlet can create active sites, leading to tailing.[2][3]
-
Solution 1: Use a Guard Column: A guard column protects the analytical column from contaminants.[3][4] Replace it regularly.
-
Solution 2: Implement Column Washing: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol) to remove contaminants. For stubborn residues, a more rigorous washing protocol may be necessary.
-
-
Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in tailing peaks.[2][3]
-
Solution: Reduce Sample Concentration: Dilute the sample and reinject. If the tailing factor improves, the issue was likely mass overload.[3]
-
Q2: What is causing my Cetirizine peak to show fronting?
Peak fronting, an asymmetry where the front of the peak is sloped, is often related to the sample solvent or column conditions.
Potential Causes and Solutions:
-
Sample Solvent Mismatch (Strong Solvent Effect): This is a primary cause, especially in Hydrophilic Interaction Liquid Chromatography (HILIC). If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., higher water content in HILIC), the analyte band spreads and elutes too quickly, causing fronting.[5][6]
-
Solution 1: Match Sample Solvent to Mobile Phase: The most effective solution is to dissolve the sample directly in the mobile phase.[5][6]
-
Solution 2: Reduce Injection Volume: If using a different sample solvent is unavoidable, reducing the injection volume (e.g., from 10 µL to 4 µL or less) can significantly mitigate the effect.[5][6]
-
-
Column Overloading (Concentration): Injecting a high concentration of the sample can lead to fronting.[2]
-
Solution: Dilute the Sample: Prepare a more dilute sample and re-analyze.
-
-
Column Bed Deformation: A void or channel at the head of the column can cause uneven flow paths for the analyte, resulting in a distorted peak shape.[2]
-
Solution: Replace the Column: This issue is typically irreversible, and the column must be replaced.[2]
-
Q3: Why is my Cetirizine peak splitting or appearing as a doublet?
Peak splitting is a clear indicator of a significant problem in the chromatographic system or method.
Potential Causes and Solutions:
-
Severe Solvent Mismatch: A significant mismatch between the sample diluent and the mobile phase is a major cause of peak splitting in Cetirizine analysis.[5][6] This occurs when the sample solvent is much stronger than the mobile phase, causing the analyte band to distort as it enters the column.
-
Contamination at Column Inlet: Particulate matter or strongly adsorbed impurities on the column inlet frit can block the flow path, creating a split flow and a resulting split peak.[3]
-
Solution 1: Use In-line Filter and Guard Column: These will protect the column from particulate matter and chemical contaminants.
-
Solution 2: Reverse-Flush the Column: Disconnect the column from the detector, connect it in the reverse direction to the pump, and flush with a strong solvent. Note: Only perform this on columns specified as back-flushable by the manufacturer.
-
-
Co-elution with an Impurity: In stability or forced degradation studies, a degradation product may co-elute or elute very close to the main Cetirizine peak, giving the appearance of a split peak.[7]
-
Condensation in Autosampler: For HILIC methods where water is the strong solvent, condensation forming in a cooled autosampler can introduce excess water into the sample vial, leading to peak splitting over time.[12]
-
Solution: Minimize Time in Autosampler: Analyze samples promptly after preparation or store them at ambient temperature if stability allows.[12]
-
Troubleshooting Summary Table
| Peak Shape Issue | Potential Cause | Recommended Solution(s) |
| Tailing | Secondary silanol interactions | Lower mobile phase pH; add TEA; use an end-capped column. |
| Column contamination/degradation | Use a guard column; perform regular column washing. | |
| Mass overload | Reduce sample concentration. | |
| Fronting | Sample solvent stronger than mobile phase | Dissolve sample in mobile phase; reduce injection volume. |
| Column bed deformation (void) | Replace the column. | |
| Splitting | Severe solvent mismatch | Dissolve sample in mobile phase. |
| Blocked column inlet frit | Use in-line filter; reverse-flush column (if permissible). | |
| Co-eluting impurity | Modify mobile phase or column to improve resolution; check peak purity. |
Experimental Protocols
Protocol 1: Diagnosing Solvent Mismatch Effects
This protocol helps determine if the sample solvent is the cause of peak distortion (fronting or splitting).
Objective: To systematically evaluate the impact of the sample diluent on the peak shape of Cetirizine.
Methodology:
-
Prepare Mobile Phase: Prepare the mobile phase as specified in your analytical method. Filter and degas thoroughly.
-
Prepare Stock Solution: Prepare a concentrated stock solution of Cetirizine in a solvent in which it is freely soluble (e.g., methanol (B129727) or a 50:50 mixture of methanol:water).
-
Prepare Test Samples:
-
Sample A (Mobile Phase Diluent): Dilute the stock solution to the target concentration using the mobile phase as the diluent.
-
Sample B (Original Diluent): Dilute the stock solution to the same target concentration using your original sample diluent.
-
Sample C (Reduced Injection Volume): Use Sample B for this test.
-
-
Set Up HPLC System:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the injection volume to your standard method value (e.g., 10 µL).
-
-
Analysis:
-
Inject Sample A and record the chromatogram. This peak represents the ideal shape under the current conditions.
-
Inject Sample B and record the chromatogram.
-
Change the injection volume to a lower value (e.g., 2 µL) and inject Sample B again. Record the chromatogram.
-
-
Data Interpretation:
-
Compare Peak A and Peak B: If Peak B shows significant fronting or splitting compared to the symmetric Peak A, a solvent mismatch is confirmed.[5][6]
-
Compare High vs. Low Volume Injections of Sample B: If the peak shape improves dramatically at the lower injection volume, this further confirms that the strong solvent effect from the sample diluent is the root cause.[6]
-
Visualizations
Troubleshooting Workflow for Distorted Peaks
// Nodes start [label="Distorted Cetirizine Peak\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Peak Types tailing [label="Peak Tailing?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; fronting [label="Peak Fronting?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; splitting [label="Peak Splitting?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
// Tailing Causes cause_tailing1 [label="Cause: Silanol Interactions", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_tailing2 [label="Cause: Column Contamination", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_tailing3 [label="Cause: Mass Overload", fillcolor="#F1F3F4", fontcolor="#202124"];
// Tailing Solutions sol_tailing1 [label="Solution:\n- Lower Mobile Phase pH\n- Add TEA\n- Use End-Capped Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tailing2 [label="Solution:\n- Use Guard Column\n- Flush Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tailing3 [label="Solution:\n- Reduce Sample Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Fronting Causes cause_fronting1 [label="Cause: Strong Sample Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_fronting2 [label="Cause: Column Void", fillcolor="#F1F3F4", fontcolor="#202124"];
// Fronting Solutions sol_fronting1 [label="Solution:\n- Dissolve Sample in Mobile Phase\n- Reduce Injection Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_fronting2 [label="Solution:\n- Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Splitting Causes cause_splitting1 [label="Cause: Severe Solvent Mismatch", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_splitting2 [label="Cause: Blocked Frit", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_splitting3 [label="Cause: Co-elution", fillcolor="#F1F3F4", fontcolor="#202124"];
// Splitting Solutions sol_splitting1 [label="Solution:\n- Dissolve Sample in Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_splitting2 [label="Solution:\n- Use In-line Filter\n- Reverse Flush Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_splitting3 [label="Solution:\n- Adjust Method Selectivity\n- Check Peak Purity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> tailing [label="Identify Shape"]; tailing -> fronting [label="No", style=dashed]; fronting -> splitting [label="No", style=dashed];
tailing -> cause_tailing1 [label="Yes"]; tailing -> cause_tailing2; tailing -> cause_tailing3; cause_tailing1 -> sol_tailing1; cause_tailing2 -> sol_tailing2; cause_tailing3 -> sol_tailing3;
fronting -> cause_fronting1 [label="Yes"]; fronting -> cause_fronting2; cause_fronting1 -> sol_fronting1; cause_fronting2 -> sol_fronting2;
splitting -> cause_splitting1 [label="Yes"]; splitting -> cause_splitting2; splitting -> cause_splitting3; cause_splitting1 -> sol_splitting1; cause_splitting2 -> sol_splitting2; cause_splitting3 -> sol_splitting3; } end_dot A workflow for troubleshooting distorted Cetirizine peak shapes.
Frequently Asked Questions (FAQs)
Q: What are the typical pKa values for Cetirizine and why are they important? A: Cetirizine has three ionizable moieties with pKa values around 2.2, 2.9, and 8.0.[13] At physiological pH, it exists mainly as a zwitterion.[13] These values are critical for method development because the mobile phase pH determines the ionization state of the molecule, which in turn affects its retention and interaction with the stationary phase. Controlling the pH is essential for achieving a good peak shape and reproducible retention times.[8][9]
Q: What is a good starting point for a mobile phase pH when analyzing Cetirizine? A: The optimal pH depends on the column and separation mode. For reversed-phase chromatography on a C18 column, a pH between 2.5 and 3.5 is often used to suppress silanol interactions and ensure the carboxyl group is protonated, leading to better peak shape. For chiral separations, the pH can be a critical factor in achieving resolution, and a higher pH around 7.0 has been used successfully with specific chiral stationary phases.[14]
Q: Can I inject a sample prepared in water into a HILIC method for Cetirizine? A: It is highly discouraged. In HILIC, the mobile phase is typically high in organic content (e.g., >80% acetonitrile), making water a very strong elution solvent. Injecting a sample dissolved in water will cause severe peak distortion, such as fronting or splitting.[5][6] The sample should always be dissolved in the mobile phase or a solvent with a weaker or equivalent elution strength.[5][6]
Q: My method was working fine, but now all peaks are tailing. What should I check first? A: If the problem appears suddenly for all peaks and you are using a guard column, the first step is to replace it.[3] A contaminated or worn-out guard cartridge is a very common cause of sudden performance degradation.[3] If you are not using a guard column, or if replacing it does not solve the problem, the issue may be contamination at the head of the analytical column.
Q: How do forced degradation studies affect Cetirizine peak shape? A: Forced degradation studies are performed to ensure an analytical method is "stability-indicating." Cetirizine is known to degrade under acidic, oxidative, and photolytic stress conditions.[7] If the chromatographic method cannot adequately separate these degradation products from the parent Cetirizine peak, it can result in shouldering, splitting, or a general lack of peak purity, which appears as a distorted peak.[7][10] A validated stability-indicating method will show a pure, symmetric peak for Cetirizine, well-resolved from any degradants.[11]
References
- 1. uhplcs.com [uhplcs.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. ijpcsonline.com [ijpcsonline.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. iosrphr.org [iosrphr.org]
- 14. Enantioselective determination of cetirizine in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Modernizing USP Impurity Analysis of Cetirizine Hydrochloride: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modernization of the USP impurity method for Cetirizine (B192768) hydrochloride. The information presented here is designed to address common challenges and provide practical solutions for a smoother experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is there a need to modernize the existing USP impurity method for Cetirizine hydrochloride?
A1: The traditional USP HPLC methods for Cetirizine hydrochloride were often developed using older column technologies, typically with 5 µm particles.[1] Modernizing these methods by employing columns with smaller particle sizes (e.g., 2.5 µm) and shorter lengths can significantly reduce analysis time, leading to increased productivity without compromising the quality of the separation.[1][2] This modernization is permissible under USP General Chapter <621>, which allows for changes to column length and particle size as long as the ratio of length to particle size (L/dp) remains within a specified range or the number of theoretical plates is maintained.[2]
Q2: What are the main advantages of modernizing the Cetirizine hydrochloride impurity method?
A2: The primary benefits of modernizing the USP impurity method include:
-
Reduced Analysis Time: Modernized methods can decrease run times by as much as a factor of five, from approximately 15 minutes to 3 minutes.[1][2]
-
Improved Peak Shape: Unexpectedly, modernization can resolve issues with distorted peak shapes for the main Cetirizine peak.[1]
-
Maintained or Improved Separation Quality: Despite the faster analysis, the sensitivity, selectivity, and peak shapes of the impurities remain comparable to the original method.[1]
-
Compatibility with Existing HPLC Systems: Methods developed with 2.5 µm particle columns can often be implemented on existing HPLC instrumentation without the need for UHPLC systems.[1]
Q3: What causes the distorted peak shape often observed for Cetirizine in the original USP method?
A3: A distorted (often fronting or splitting) peak for Cetirizine is a common issue and is primarily caused by a mismatch between the sample diluent and the mobile phase.[1] Specifically, the prescribed sample diluent in the USP method has a higher water concentration (a strong eluent in HILIC) and lacks the buffer present in the mobile phase, leading to a difference in pH and solvent strength.[1][3] This mismatch is exacerbated by larger injection volumes.
Troubleshooting Guide
Issue: Distorted or split peak for the main Cetirizine analyte.
-
Cause 1: Sample Diluent and Mobile Phase Mismatch.
-
Solution 1a: Prepare the Sample in the Mobile Phase. To achieve an ideal Gaussian peak shape, dissolve and dilute the Cetirizine hydrochloride sample directly in the mobile phase.[2] This ensures compatibility between the injected sample and the chromatographic system.
-
Solution 1b: Modify the Sample Diluent. If using the mobile phase as a diluent is not feasible, modify the diluent to more closely match the organic-to-aqueous ratio and buffer composition of the mobile phase.[2][3] For example, adjusting the acetonitrile (B52724) concentration in the diluent from 91% to 93% to match the mobile phase has been shown to improve peak shape.[2]
-
-
Cause 2: High Injection Volume.
-
Solution 2a: Reduce the Injection Volume. Lowering the injection volume can mitigate the peak distortion caused by the sample diluent mismatch.[1] However, this may come at the cost of reduced sensitivity for low-level impurities.[1]
-
Solution 2b: Scale Down the Method. Modernizing the method by using a shorter column with smaller particles allows for a proportionally scaled-down injection volume, which significantly improves the peak shape while maintaining sensitivity.[1][2]
-
Data Presentation
Table 1: Comparison of Original and Modernized USP Chromatographic Methods
| Parameter | Original USP Method | Modernized Method |
| Column | 4.0 x 250 mm, 5 µm, L3 | 4.6 x 100 mm, 2.5 µm, XBridge BEH HILIC XP |
| Mobile Phase | Acetonitrile (93%) and an acidified aqueous solution of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (7%) | Acetonitrile (93%) and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (7%) |
| Flow Rate | Not specified, but typically scaled for the column dimensions | 2.116 mL/min |
| Injection Volume | 20.0 µL | 10.6 µL (geometrically scaled) |
| Run Time | ~15 minutes | ~3 minutes |
| Cetirizine Peak Tailing | Can be distorted | 1.3 |
| Peak Area %RSD | Meets USP criteria (NMT 10.0%) | 0.8% |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Modernized USP Impurity Method for Cetirizine Hydrochloride Tablets
Sample Preparation:
-
Crush five Cetirizine hydrochloride 10 mg tablets.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of the diluent (910:27:63 acetonitrile: 2N sulfuric acid in water [2:33]: water).
-
Sonicate for about 20 minutes.
-
Dilute to the volume mark with the diluent to achieve a concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm GHP Acrodisc filter into an LCMS Certified Vial before injection.[2]
Chromatographic Conditions:
-
Column: XBridge BEH HILIC XP, 2.5 µm, 4.6 x 100 mm
-
Mobile Phase: Isocratic mixture of 93% acetonitrile and 7% acidified aqueous solution of tetrabutylammonium hydrogen sulfate.
-
Flow Rate: 2.116 mL/min
-
Injection Volume: 10.6 µL
-
Detection: UV at a specified wavelength (e.g., 232 nm as per some methods).[4]
-
Column Temperature: Ambient (unless otherwise specified).
System Suitability:
-
Tailing Factor: Not more than 2.0 for the Cetirizine peak.
-
Relative Standard Deviation (RSD): Not more than 10.0% for the peak area from replicate injections.[1][2]
Visualizations
Caption: Workflow for the modernized USP impurity analysis of Cetirizine HCl.
This guide provides a starting point for troubleshooting and understanding the modernized USP impurity method for Cetirizine hydrochloride. For more in-depth information, please refer to the cited application notes and publications.
References
Welcome to the technical support center for the analysis of Cetirizine (B192768) and its related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a particular focus on resolving co-elution issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic analysis of Cetirizine.
Question: My chromatogram shows co-eluting peaks for Cetirizine and a related compound. How can I improve the separation?
Answer:
Co-elution is a common challenge in the analysis of Cetirizine due to the structural similarity of its related compounds. Here are several strategies to improve peak resolution:
-
Mobile Phase Optimization:
-
Adjusting pH: The ionization state of Cetirizine and its impurities can be altered by changing the mobile phase pH, which in turn affects their retention on a reversed-phase column. A small adjustment in pH can often lead to a significant improvement in separation.
-
Varying Organic Modifier: If you are using a common mobile phase like acetonitrile (B52724) and water, try changing the ratio. You can also experiment with a different organic modifier, such as methanol, or use a combination of acetonitrile and methanol.
-
Introducing a Third Solvent: Adding a small percentage of a third solvent, like tetrahydrofuran (B95107), can sometimes enhance selectivity and resolve closely eluting peaks. One successful method utilized a mobile phase of 0.05 M potassium dihydrogen phosphate (B84403), acetonitrile, methanol, and tetrahydrofuran (60:25:10:5, v/v/v/v) with a pH of about 5.5.[1][2]
-
-
Column Chemistry Modification:
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider switching to a column with a different stationary phase. If you are using a standard C18 column, a column with a different bonding chemistry (e.g., C8, Phenyl-Hexyl) or a polar-embedded phase might provide the necessary selectivity.
-
Consider HILIC: For polar compounds that are not well-retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. A modernized USP method for Cetirizine impurities successfully utilized an XBridge HILIC column.
-
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures. A gradient allows for the separation of compounds with a wider range of polarities in a single run. A patented method for detecting Cetirizine related substances uses a gradient elution with a mobile phase of 0.05mol/L sodium dihydrogen phosphate (pH 3.8) and acetonitrile.[3][4]
Question: I'm observing peak shouldering or splitting for my Cetirizine peak. What is the likely cause and solution?
Answer:
Peak shouldering or splitting can be indicative of a co-eluting impurity, but it can also point to chromatographic problems. Here's how to troubleshoot this issue:
-
Co-eluting Impurity: As a first step, use the strategies outlined in the previous question to rule out a co-eluting compound.
-
Column Overload: Injecting a sample that is too concentrated can lead to distorted peak shapes. Try diluting your sample and re-injecting it to see if the peak shape improves.
-
Poor Column Condition: A void at the head of the column or a contaminated guard column can cause peak splitting. Try replacing the guard column first. If the problem persists, the analytical column may need to be replaced.
-
Solvent Mismatch: A significant difference in solvent strength between your sample diluent and the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[5] A study on the modernization of a USP method for Cetirizine HCl tablets highlighted that a mismatch between the sample diluent and the mobile phase caused peak distortion.[6]
Frequently Asked Questions (FAQs)
Q1: What are the common related compounds of Cetirizine that I should be aware of?
A1: The United States Pharmacopeia (USP) lists several related compounds for Cetirizine. The most commonly encountered are:
-
Cetirizine Related Compound A: (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester oxalate.[7]
-
Cetirizine Related Compound B: 2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol dihydrochloride.[8]
-
Cetirizine Related Compound C: (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetamide.[9][10]
Forced degradation studies have also identified other potential impurities, such as 4-chlorobenzophenone, which can be formed under oxidative stress.[11][12]
Q2: Are there any established HPLC methods for the separation of Cetirizine and its impurities?
A2: Yes, several HPLC methods have been developed and validated. A common approach involves using a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol. The detection is typically carried out using a UV detector at around 230 nm.[1][2][13] The USP monograph for Cetirizine hydrochloride also provides detailed procedures for the analysis of organic impurities.[14]
Q3: My baseline is noisy or drifting. What are the potential causes and solutions?
A3: A noisy or drifting baseline can be caused by several factors:
-
Contaminated Mobile Phase: Ensure you are using high-purity solvents and reagents. Water quality is a common source of impurities in reversed-phase chromatography.[15]
-
Column Not Equilibrated: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.
-
Detector Issues: A failing detector lamp can cause baseline noise.
-
Air Bubbles: Degas your mobile phase thoroughly to prevent air bubbles from entering the pump and detector.[5]
Q4: I'm seeing unexpected "ghost peaks" in my chromatogram. What are they and how can I get rid of them?
A4: Ghost peaks are unexpected peaks that can appear in your chromatogram. They often result from:
-
Impurities in the Mobile Phase: Trace impurities can accumulate on the column and elute as ghost peaks. Running a blank gradient can help identify if the mobile phase is the source.[5]
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been completely washed out of the injector or column. Implementing a robust needle wash procedure and ensuring adequate column flushing between injections can help mitigate carryover.[16]
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Cetirizine and its Related Impurities
This protocol is based on a validated method for the simultaneous determination of Cetirizine and its related impurities in pharmaceutical formulations.[1][2]
-
Chromatographic System:
-
Column: Hypersil BDS C18 (5 µm, 4.6 x 250 mm)
-
Detector: UV at 230 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
-
Mobile Phase Preparation:
-
Prepare a 0.05 M solution of potassium dihydrogen phosphate.
-
Mix the 0.05 M potassium dihydrogen phosphate solution, acetonitrile, methanol, and tetrahydrofuran in the ratio of 60:25:10:5 (v/v/v/v).
-
Adjust the pH of the final mixture to 5.5.
-
Degas and filter the mobile phase through a 0.45 µm filter before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration.
-
Quantitative Data Summary
Table 1: Example Chromatographic Parameters for Cetirizine and Related Compounds
| Compound | Retention Time (min) |
| Cetirizine | ~13.0 |
| Cetirizine Glycerol Ester | ~10.7 |
| Cetirizine Ethanol | ~11.3 |
| 4-Chlorophenol | ~38.7 |
Data is illustrative and based on a specific patented method. Actual retention times will vary depending on the exact chromatographic conditions.[3]
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of Cetirizine.
References
- 1. ovid.com [ovid.com]
- 2. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]
- 4. Method for detecting related substances in cetirizine hydrochloride sample (2018) | Wen Xuezhi | 2 Citations [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. store.usp.org [store.usp.org]
- 8. store.usp.org [store.usp.org]
- 9. pharmaceresearch.com [pharmaceresearch.com]
- 10. allmpus.com [allmpus.com]
- 11. ijpcsonline.com [ijpcsonline.com]
- 12. Research Article Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. lcms.cz [lcms.cz]
- 16. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Cetirizine Impurity C Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Cetirizine (B192768) Impurity C, a critical aspect of quality control in the pharmaceutical industry. The objective is to offer a detailed overview of various methodologies, enabling researchers and analysts to select the most appropriate approach for their specific needs. This document summarizes key performance data, outlines experimental protocols, and visualizes the validation workflow.
Comparative Performance of Analytical Methods
The following table summarizes the key validation parameters of different High-Performance Liquid Chromatography (HPLC) methods developed for the quantification of cetirizine and its related impurities, including Impurity C. While not all studies focus exclusively on Impurity C, the data provides a strong indication of the methods' capabilities for impurity analysis.
| Parameter | Method 1: USP Monograph (Procedure 1) [1][2] | Method 2: Jaber et al. (2004) [3][4] | Method 3: Flórez Borges et al. (2014) [5][6] |
| Chromatographic Column | Not explicitly specified, L3 column (porous silica)[7] | Hypersil BDS C18, 5 µm, 4.6 x 250 mm[4] | Eclipse XDB-C8, 5 µm, 4.6 x 150 mm[6] |
| Mobile Phase | Acetonitrile (B52724), Methanol, and Buffer | 0.05 M Potassium Dihydrogen Phosphate (B84403), Acetonitrile, Methanol, and Tetrahydrofuran (B95107) (60:25:10:5, v/v/v/v), pH 5.5[3] | Acetonitrile and 0.2 M Potassium Phosphate Dibasic Buffer, pH 7.00 (35:65 v/v)[6] |
| Detection Wavelength | Not explicitly specified | 230 nm[3][4] | 230 nm[6] |
| Linearity Range | Not specified for impurities | 1-4 µg/mL for impurities[4] | 0.25 - 5 µg/mL for degradation products[6] |
| Limit of Detection (LOD) | Not specified | 0.08-0.26 µg/mL for impurities[4] | 0.056 µg/mL[6] |
| Limit of Quantification (LOQ) | Not specified | 0.28-0.86 µg/mL for impurities[4] | 0.25 µg/mL[6] |
| Accuracy (% Recovery) | Not specified | Not specified | Within acceptance criteria |
| Precision (%RSD) | System suitability RSD NMT 10.0%[7] | Within-day and between-day precision < 1.5%[8] | Within acceptance criteria |
Experimental Protocols
Method 1: USP Monograph (Procedure 1)
This method is outlined in the United States Pharmacopeia (USP) for the analysis of organic impurities in cetirizine hydrochloride.[1][2]
-
Standard and Sample Preparation:
-
Chromatographic Conditions:
-
The specific column and mobile phase composition are detailed in the USP monograph. The system suitability tests, including tailing factor and repeatability, must be met before sample analysis.[1]
-
Method 2: Jaber et al. (2004)
This method was developed for the simultaneous determination of cetirizine, its related impurities, and preservatives in oral solutions and tablet dosage forms.[3][4]
-
Standard and Sample Preparation:
-
Chromatographic Conditions:
Method 3: Flórez Borges et al. (2014)
This stability-indicating RP-HPLC method was developed and validated for the determination of stress-induced degradation products of cetirizine dihydrochloride.[5][6]
-
Standard and Sample Preparation:
-
Standard solutions of cetirizine are prepared at a concentration of 500 µg/mL for forced degradation studies.[6]
-
-
Chromatographic Conditions:
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, a crucial process to ensure the reliability and accuracy of the results.
Caption: Workflow for Analytical Method Validation.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Cetirizine Tablet Formulations: A Guide for Researchers and Drug Development Professionals
Introduction: Cetirizine (B192768) hydrochloride, a second-generation antihistamine, is a widely utilized therapeutic agent for the management of allergic rhinitis and chronic idiopathic urticaria.[1] Its mechanism of action involves the selective inhibition of peripheral H1 receptors, thereby mitigating the symptoms associated with histamine (B1213489) release. As a cornerstone of allergy treatment, numerous branded and generic formulations of cetirizine tablets are available on the market. This guide provides a comparative analysis of different brands of cetirizine tablets, focusing on their physicochemical properties, bioequivalence, and impurity profiles, supported by experimental data and detailed methodologies. This information is intended to assist researchers, scientists, and drug development professionals in understanding the landscape of cetirizine formulations.
Physicochemical Equivalence of Cetirizine Tablet Brands
The pharmaceutical quality of a tablet is determined by a series of physicochemical tests that ensure dose uniformity, stability, and predictable drug release. Several studies have compared various commercially available brands of cetirizine hydrochloride tablets, evaluating parameters such as weight variation, hardness, friability, disintegration time, and dissolution.
A comparative study of three brands—Setride, Triz, and Okacet—demonstrated that while all brands met the required pharmacopeial standards, Setride exhibited superior performance in terms of weight variation, hardness, friability, and rapid drug dissolution.[1] Another study evaluating five different brands in the local market of Lahore, Pakistan, also found that all tested physicochemical parameters and chemical assays were within the acceptable limits of pharmacopeial standards.[2]
The following table summarizes the typical acceptable limits for these parameters as per pharmacopeial standards and highlights the range of results observed in comparative studies.
| Parameter | Acceptable Limit (as per Pharmacopeial Standards) | Observed Range in Comparative Studies | Significance |
| Weight Variation | For tablets weighing > 250 mg, the deviation should be within ±5%. For tablets weighing 80-250 mg, it is ±7.5%, and for those < 80 mg, it is ±10%.[1] | All tested brands generally conformed to the set specifications.[1][2] | Ensures dose uniformity and consistency. |
| Hardness | Typically ranges from 2-4 kg.[1] | All tested brands generally conformed to the set specifications.[1][2] | Indicates the mechanical strength of the tablet to withstand manufacturing and handling stresses. |
| Friability | The acceptable weight loss should not exceed 1.0%.[1] | All tested brands passed the friability test, meeting the specified limits.[1][2] | Measures the tablet's ability to withstand abrasion during packaging and transport. |
| Disintegration Time | Varies depending on the tablet type (e.g., uncoated, film-coated). For uncoated tablets, it is typically within 15 minutes. | Observed disintegration times ranged from 2 to 22 minutes for different brands.[2] | The time it takes for the tablet to break down into smaller particles, which is crucial for drug dissolution and absorption. |
| Dissolution | Not less than 80% (Q) of the labeled amount of cetirizine hydrochloride should be dissolved in 30 minutes.[3] | All brands demonstrated acceptable dissolution rates, with some brands showing faster and more complete drug release than others.[1] | A critical parameter that influences the bioavailability of the drug. |
Bioequivalence and Pharmacokinetic Profiles
Bioequivalence studies are essential to ensure that generic drug products are therapeutically equivalent to the innovator (reference) product. These studies compare the rate and extent of absorption of the active pharmaceutical ingredient. Several studies have demonstrated the bioequivalence of various generic cetirizine hydrochloride formulations to the reference product.[4][5][6][7]
A randomized, two-way crossover study in healthy Chinese male volunteers showed that a test formulation of cetirizine hydrochloride was bioequivalent to the reference formulation, with the 90% confidence intervals for AUC0–t, AUC0–∞, and Cmax falling within the acceptable range of 80–125%.[4][5] Another study confirmed the bioequivalence of a test formulation to a reference product under both fasting and fed conditions.[6]
The pharmacokinetic parameters from a bioequivalence study are summarized in the table below.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Significance |
| Cmax (ng/mL) | 402 ± 84 (Fasting) 221 ± 55 (Fed) | 379 ± 53 (Fasting) 221 ± 36 (Fed) | Maximum plasma concentration of the drug. |
| tmax (h) | 0.8 ± 0.4 | 1.1 ± 0.7 | Time to reach maximum plasma concentration. |
| AUC0–t (ng·h/mL) | 2520 ± 491 (Fasting) 2046 ± 524 (Fed) | 2455 ± 480 (Fasting) 2067 ± 513 (Fed) | Area under the plasma concentration-time curve from time zero to the last measurable concentration, representing the extent of drug absorption. |
| AUC0–∞ (ng·h/mL) | 2623 ± 483 (Fasting) 2142 ± 508 (Fed) | 2608 ± 441 (Fasting) 2165 ± 500 (Fed) | Area under the plasma concentration-time curve from time zero to infinity. |
| t1/2 (h) | 7.59 ± 0.68 | 7.63 ± 0.93 | Elimination half-life of the drug. |
Data from representative bioequivalence studies.[4][5][6]
Impurity Profiling
The presence of impurities in pharmaceutical formulations is a critical quality attribute that can affect both the safety and efficacy of the drug product. High-performance liquid chromatography (HPLC) is a commonly used technique for the determination of cetirizine and its related impurities.[8][9]
Experimental Protocols
Dissolution Testing
Objective: To determine the rate and extent of drug release from the tablet.
Methodology (USP Apparatus II - Paddle Method): [1]
-
Dissolution Medium: 900 mL of 0.1 M hydrochloric acid or water.[3][11]
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.[3]
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of cetirizine in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC at 230 nm.[8]
-
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Bioequivalence Study
Objective: To compare the bioavailability of a test (generic) cetirizine tablet with a reference (innovator) tablet.
Methodology (Randomized, Two-Way Crossover Design): [4][5][6]
-
Study Population: Healthy human volunteers (e.g., 18-45 years old).
-
Study Design: Randomized, open-label, two-period, two-sequence, crossover design with a washout period of at least 7 days between the two periods.
-
Procedure:
-
Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
-
After an overnight fast, subjects receive a single oral dose of either the test or reference cetirizine tablet (e.g., 10 mg).
-
Blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, and 34 hours post-dose).
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
After the washout period, subjects receive the alternate treatment.
-
-
Bioanalytical Method: The concentration of cetirizine in plasma samples is determined using a validated bioanalytical method, typically LC-MS/MS.[6]
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for each subject: Cmax, tmax, AUC0–t, and AUC0–∞.
-
Statistical Analysis: The log-transformed pharmacokinetic parameters (Cmax, AUC0–t, and AUC0–∞) are analyzed using an analysis of variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (Test/Reference) are calculated. For the two products to be considered bioequivalent, these confidence intervals must fall within the acceptance range of 80.00% to 125.00%.
Impurity Analysis by HPLC
Objective: To identify and quantify impurities in cetirizine tablets.
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A suitable reversed-phase column, such as a Hypersil BDS C18, 5 µm, 4.6 x 250 mm.[8]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer, acetonitrile, methanol, and tetrahydrofuran (B95107) in appropriate ratios (e.g., 12:5:2:1, v/v/v/v) with the pH adjusted to 5.5.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Sample Preparation:
-
Accurately weigh and powder a number of tablets.
-
Dissolve a portion of the powder equivalent to a specific amount of cetirizine in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Procedure:
-
Inject the sample solution into the chromatograph.
-
Record the chromatogram and identify the peaks corresponding to cetirizine and its impurities by comparing their retention times with those of reference standards.
-
Quantify the impurities based on their peak areas relative to the peak area of the cetirizine standard.
-
Visualizations
Experimental Workflow for a Bioequivalence Study
Caption: Workflow of a typical randomized, two-way crossover bioequivalence study.
Signaling Pathway of Cetirizine's Mechanism of Action
Caption: Simplified signaling pathway of Cetirizine as an H1 receptor antagonist.
References
- 1. A comparative study of different brands of cetirizine hydrochloride tablets [wisdomlib.org]
- 2. pisrt.org [pisrt.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 5. Pharmacokinetics and bioequivalence study of two cetirizine hydrochloride formulations in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence study of cetirizine hydrochloride tablets under fasting and fed conditions [manu41.magtech.com.cn]
- 7. Bioequivalence studies of cetirizine tablets using the urine excretion data of healthy Ghanaian male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Specificity and Selectivity of Cetirizine Impurity C Assays
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Cetirizine (B192768) is paramount. A critical aspect of this is the accurate detection and quantification of impurities. This guide provides a comparative analysis of analytical methodologies for Cetirizine Impurity C, focusing on the specificity and selectivity of the assays. The information presented is collated from various validated methods to assist in selecting the most suitable analytical approach for your research and quality control needs.
Comparison of Analytical Methods
The primary analytical technique for the determination of Cetirizine Impurity C is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection. The choice of method can significantly impact the specificity, selectivity, and efficiency of the analysis. Below is a summary of different HPLC-based methods.
| Parameter | Method 1: USP Modernized HILIC | Method 2: European Pharmacopoeia (EP) Derivative | Method 3: LC-MS for Impurity Profiling |
| Principle | Hydrophilic Interaction Liquid Chromatography (HILIC) with UV detection | Reversed-Phase HPLC with UV detection | Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC/HRMS) |
| Column | XBridge HILIC XP, 2.5 µm, 4.6 x 100 mm | Hypersil BDS C18, 5 µm, 4.6 x 250 mm[1] | Cyano-column[2] |
| Mobile Phase | Acetonitrile (B52724) and an acidified aqueous solution of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (93:7)[3] | 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (B95107) (60:25:10:5, v/v/v/v) with a pH of about 5.5[2] | Gradient elution with 50mM ammonium (B1175870) acetate (B1210297) solution (pH 7) and acetonitrile[2] |
| Flow Rate | Scaled to 2.116 mL/min[3] | 1 mL/min[1][2] | Not specified, but typically lower for LC-MS interfacing |
| Detection | UV/Visible Detector[4] | UV at 230 nm[1][2] | Electrospray Ionization Mass Spectrometer (ESI-MS)[2] |
| Specificity | Good separation from the main component, but susceptible to peak distortion due to sample solvent effects[3][5] | Demonstrated specificity and stability-indicating capabilities[1][6] | High specificity due to mass-based detection, enabling differentiation of co-eluting impurities[7] |
| Selectivity | Selectivity is achieved through the HILIC stationary phase, which provides different selectivity compared to reversed-phase columns. | Good resolution between Cetirizine, its related impurities (including C), and preservatives[1][2] | Excellent selectivity, allowing for the identification of 16 differential impurities[7] |
| LOD/LOQ (for Impurities) | Not explicitly stated for Impurity C, but the method is sensitive for organic impurities. | LOD: 0.08-0.26 µg/mL, LOQ: 0.28-0.86 µg/mL[1][6] | High sensitivity, capable of detecting impurities at ng/mL levels[8] |
| Run Time | Reduced from 15 minutes to 3 minutes with modernization[3] | Longer run times are typical for older pharmacopoeial methods. | Varies depending on the complexity of the impurity profile being investigated. |
Experimental Protocols
Method 1: USP Modernized HILIC Method for Organic Impurities
This method is a modernized version of the USP method for organic impurities in cetirizine HCl tablets.
Chromatographic Conditions:
-
Column: XBridge HILIC XP, 2.5 µm, 4.6 x 100 mm[3]
-
Mobile Phase: A mixture of acetonitrile and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (93:7, v/v)[3].
-
Flow Rate: 2.116 mL/min[3]
-
Injection Volume: Geometrically scaled down to 10.6 µL to mitigate peak distortion[3].
-
Detection: UV/Visible detection[4].
-
System Suitability: The USP system suitability criteria include a tailing factor of not more than 2.0 and a relative standard deviation (RSD) of not more than 10.0% for replicate injections[3][4].
Sample Preparation:
-
Crush five cetirizine hydrochloride tablets.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase as the diluent.
-
Sonicate for about 20 minutes.
-
Dilute to the mark with the diluent to achieve a concentration of 0.5 mg/mL and mix well[4].
-
Filter the solution through a 0.45 µm GHP Acrodisc filter into LCMS Certified Vials before injection[4].
Method 2: European Pharmacopoeia (EP) Derivative HPLC Method
This method is an alternative to the European Pharmacopoeial method for the simultaneous determination of Cetirizine, its related impurities, and preservatives.
Chromatographic Conditions:
-
Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm[1].
-
Mobile Phase: A degassed and filtered mixture of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (60:25:10:5, v/v/v/v) with a pH adjusted to about 5.5[2].
Sample and Standard Preparation:
-
Standard Solutions of Impurities: Accurately weigh and dissolve 5 mg of each impurity in 200 mL of the mobile phase, followed by a 10-fold dilution with the mobile phase[2].
-
Sample Preparation (Tablets):
-
Weigh and finely powder a number of tablets.
-
Transfer a quantity of the powder equivalent to a specified amount of Cetirizine into a volumetric flask.
-
Add the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.
-
Centrifuge the solution at 4000 rpm for 15 minutes, and use the supernatant for HPLC injection[2].
-
Method 3: LC-MS for Impurity Profiling
This method is suitable for non-target impurity profiling and can provide high specificity.
Chromatographic Conditions:
-
Column: A cyano-column is often employed[2].
-
Mobile Phase: A binary gradient elution system composed of 50mM ammonium acetate solution (pH 7) and acetonitrile is used. This is an MS-compatible buffer system[2].
-
Detection: Electrospray Ionization Mass Spectrometer (ESI-MS)[2]. The use of MS detection improves data quality by confirming the mass of cetirizine and its impurities, enhancing peak purity assessment[5].
Sample Preparation:
-
Sample preparation is similar to other HPLC methods, but care must be taken to use MS-compatible solvents and buffers. For instance, a mobile phase of 93:7 acetonitrile: 200 mM ammonium formate (B1220265) buffer can be used for sample dissolution[4].
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-target impurity profiling of marketplace Cetirizine using high-resolution mass spectrometry and multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Determining the Limit of Detection for Cetirizine Impurity C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) of Cetirizine (B192768) Impurity C, a critical parameter in ensuring the quality and safety of cetirizine drug products. The data presented is compiled from published scientific literature and aims to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Comparison of Analytical Methods for Cetirizine Impurity C
The following table summarizes the performance of a validated High-Performance Liquid Chromatography (HPLC) method for the detection of cetirizine-related impurities, including Impurity C.
| Analytical Method | Limit of Detection (LOD) for Related Impurities (µg/mL) | Key Experimental Parameters |
| High-Performance Liquid Chromatography (HPLC) | 0.08–0.26[1][2] | Column: Hypersil BDS C18 (5 µm, 4.6 x 250 mm) Mobile Phase: 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (B95107) (12:5:2:1, v/v/v/v), pH 5.5 Flow Rate: 1.0 mL/min Detection: UV at 230 nm |
Note: The provided LOD is a range for a mixture of cetirizine-related impurities. While the method is capable of separating Impurity C, a specific LOD for this individual impurity was not reported in the cited literature.
Experimental Protocols
A detailed experimental protocol for the validated HPLC method is provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method was developed for the simultaneous determination of cetirizine and its related impurities in pharmaceutical formulations.[1][2]
Chromatographic Conditions:
-
Apparatus: A liquid chromatograph equipped with a UV detector.
-
Column: Hypersil BDS C18, 5 µm particle size, 4.6 mm internal diameter, and 250 mm length.
-
Mobile Phase: A filtered and degassed mixture of 0.05 M dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran in the ratio of 12:5:2:1 (v/v/v/v). The pH of the mixture is adjusted to 5.5.
-
Flow Rate: 1.0 mL/minute.
-
Detection Wavelength: 230 nm.
-
Injection Volume: Not specified in the provided abstract.
Standard and Sample Preparation:
-
Standard Solution: A standard solution of cetirizine and its related impurities is prepared in the mobile phase.
-
Sample Solution: The sample is dissolved in the mobile phase to achieve a suitable concentration for analysis.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination:
The LOD and LOQ for the cetirizine-related impurities were determined based on the signal-to-noise ratio.[1][2]
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the determination of Cetirizine Impurity C using the described HPLC method.
Conclusion
The presented HPLC method provides a reliable approach for the detection of Cetirizine Impurity C in pharmaceutical samples, with a reported limit of detection for related impurities in the range of 0.08–0.26 µg/mL.[1][2] For researchers requiring even lower detection limits, exploring alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) may be beneficial. While a specific LOD for Impurity C using UPLC was not found in the reviewed literature, a UPLC method for the parent compound, cetirizine hydrochloride, reported an LOD of 0.39 µg/mL, indicating the potential sensitivity of the technique.[3] Further method development and validation would be necessary to establish a specific and potentially lower LOD for Cetirizine Impurity C using UPLC or other advanced analytical technologies.
References
A Comparative Analysis of Cetirizine and Ebastine: Efficacy and Safety in Allergic Disorders
A comprehensive review of clinical data reveals that both cetirizine (B192768) and ebastine (B1671034) are effective and generally well-tolerated second-generation antihistamines for the management of allergic rhinitis and chronic idiopathic urticaria. While both drugs demonstrate comparable efficacy in many respects, subtle differences in their clinical profiles, such as onset of action and effectiveness in severe symptoms, may influence therapeutic choice. This guide provides a detailed comparison of their efficacy and safety, supported by data from multiple clinical studies.
Efficacy Comparison
Clinical trials have demonstrated the effectiveness of both cetirizine and ebastine in alleviating the symptoms of allergic rhinitis, including sneezing, rhinorrhea, nasal and ocular itching, and nasal congestion.
In a study on seasonal allergic rhinitis , both ebastine (10 mg and 20 mg) and cetirizine (10 mg) were effective in improving nasal and ocular symptoms over a 2-week period.[1] However, a trend towards more rapid symptom relief was observed with 20 mg of ebastine, which reached statistical significance for some efficacy parameters after the first week of treatment.[1][2] For patients with more severe symptoms, 20 mg of ebastine showed a statistically significantly greater improvement in total symptom score compared to 10 mg of ebastine.[1]
In the context of perennial allergic rhinitis , a 4-week study comparing cetirizine 10 mg and ebastine 10 mg daily found that both antihistamines improved patient symptom scores.[3] Notably, cetirizine demonstrated a significantly faster onset of action, with a 46.2% mean decrease in the total nasal symptom score from baseline in the first week, compared to 32.8% for ebastine.[3][4] After four weeks, a higher percentage of patients treated with cetirizine were symptom-free (17.8%) compared to those treated with ebastine (6.9%).[3][4] Another study on perennial allergic rhinitis also concluded that patients treated with cetirizine showed significantly better results, with a mean percentage decrease in Total Symptom Score (TSS) of 46.9% compared to 32.7% for the ebastine group.[5]
For chronic idiopathic urticaria , ebastine has been shown to be significantly superior to placebo in improving symptoms such as the severity of itching and the number of wheals per day, with an efficacy similar to that of terfenadine (B1681261).[6]
| Efficacy Parameter | Cetirizine (10 mg) | Ebastine (10 mg) | Ebastine (20 mg) | Reference |
| Seasonal Allergic Rhinitis (2 weeks) | Effective in improving nasal and ocular symptoms. | Effective in improving nasal and ocular symptoms. | Trend towards more rapid relief of symptoms. Statistically significant improvement in some parameters after 1 week. | [1] |
| Perennial Allergic Rhinitis (First Week Mean Decrease in Total Nasal Symptom Score) | 46.2% | 32.8% | - | [3][4] |
| Perennial Allergic Rhinitis (4 Weeks Total Symptom Score Improvement) | 53.7% | 44.7% | - | [3] |
| Perennial Allergic Rhinitis (4 Weeks Symptom-Free Patients) | 17.8% | 6.9% | - | [3][4] |
| Perennial Allergic Rhinitis (Mean Percentage Decrease in TSS) | 46.9% | 32.7% | - | [5] |
Safety and Tolerability
Both cetirizine and ebastine are considered non-sedating antihistamines and are generally well-tolerated.[1][7] The most commonly reported adverse events for both drugs are similar and typically mild to moderate in severity.[1][8]
A comparative study on seasonal allergic rhinitis reported dry mouth, headache, and somnolence as the most frequent adverse events for both ebastine (10 mg and 20 mg) and cetirizine (10 mg).[1] The incidence of somnolence and asthenia was noted to be higher with cetirizine than with ebastine in one study.[2] A review of sedative properties indicated a lower risk-benefit ratio for sedation with ebastine compared to cetirizine in both subjective and objective tests.[9]
| Adverse Event | Cetirizine (10 mg) | Ebastine (10 mg) | Ebastine (20 mg) | Reference |
| Dry Mouth | 7 (6.0%) | 5 (4.5%) | 0 (0.0%) | [2] |
| Headache | 5 (4.3%) | 14 (12.6%) | 9 (7.8%) | [2] |
| Somnolence | 9 (7.8%) | 8 (7.2%) | 5 (4.3%) | [2] |
Mechanism of Action
Cetirizine and ebastine are second-generation histamine (B1213489) H1 receptor antagonists.[10][11] They work by selectively binding to and inhibiting the H1 receptors, which prevents histamine from binding and eliciting an allergic response.[10][11] This blockade of H1 receptors suppresses the classic symptoms of allergy, such as sneezing, itching, and rhinorrhea.[12] Unlike first-generation antihistamines, second-generation agents like cetirizine and ebastine do not readily cross the blood-brain barrier, resulting in a lower incidence of sedative side effects.[10][11]
Experimental Protocols
The data presented is derived from randomized, double-blind, parallel-group, multicenter studies, which are considered the gold standard for clinical trials.
Study on Perennial Allergic Rhinitis
-
Objective: To compare the clinical efficacy and safety of cetirizine 10 mg and ebastine 10 mg once daily in patients with perennial allergic rhinitis.[3]
-
Study Design: A 4-week, double-blind, parallel-group, randomized, multicenter study.[3]
-
Participants: 214 patients (aged 17 to 70 years) with a history of perennial allergic rhinitis, a positive skin test to perennial allergens, and a minimum rhinitis symptom score of 6 out of 12.[3]
-
Methodology: Patients recorded the severity of four nasal symptoms (nasal stuffiness, nasal discharge, sneezing, and itching) daily on a diary card using a 4-point rating scale (0=none to 3=severe). Clinicians made an overall evaluation after 4 weeks of treatment. An intent-to-treat analysis was performed.[3]
Conclusion
Both cetirizine and ebastine are valuable therapeutic options for allergic rhinitis and chronic urticaria. The choice between the two may be guided by specific patient needs. Cetirizine may be preferred for patients requiring a rapid onset of action in perennial allergic rhinitis.[3] Conversely, the 20 mg dose of ebastine may offer an advantage for patients with severe seasonal allergic rhinitis, potentially providing faster and greater symptom relief.[1] Both medications have a favorable safety profile, with a low incidence of adverse effects, primarily headache, dry mouth, and somnolence.[1]
References
- 1. Comparison of ebastine to cetirizine in seasonal allergic rhinitis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medi.ru [medi.ru]
- 3. Comparison of efficacy and safety of cetirizine and ebastine in patients with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijmrp.com [ijmrp.com]
- 6. Double-blind multicentre comparative study of ebastine, terfenadine and placebo in the treatment of chronic idiopathic urticaria in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ebastine. a review of its pharmacological properties and clinical efficacy in the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ebastine: Uses, Side Effects, Dosage And More [medanta.org]
- 11. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 12. Antihistamine - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
